molecular formula C20H20O6 B1493547 Neophellamuretin

Neophellamuretin

Cat. No.: B1493547
M. Wt: 356.4 g/mol
InChI Key: IPWPEUJWMOPJDG-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neophellamuretin has been reported in Marshallia obovata, Phellodendron chinense var. glabriusculum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,18-19,21-23,25H,8H2,1-2H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPEUJWMOPJDG-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Sourcing and Isolation of Neophellamuretin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Neophellamuretin, a prenylated flavonoid with potential pharmacological activities. The document details a generalized experimental protocol for its extraction and isolation and presents a putative biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the further study and development of this compound.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Rutaceae family, commonly known as the citrus family. The primary documented natural source for this compound is Phellodendron chinense var. glabriusculum. While other species within the Phellodendron genus are known to produce a rich variety of flavonoids and alkaloids, specific quantitative data for this compound remains limited in publicly available scientific literature.

Table 1: Natural Occurrence of this compound

Plant SpeciesFamilyPlant PartConcentration Data
Phellodendron chinense var. glabriusculum[1]RutaceaeNot SpecifiedNot available in cited literature
Marshallia obovata[1]AsteraceaeNot SpecifiedNot available in cited literature

Note: The lack of quantitative data highlights a research gap and an opportunity for further analytical studies to determine the concentration of this compound in various plant tissues and species.

Experimental Protocols for Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from a plant matrix, such as the bark or leaves of Phellodendron species. This protocol is based on common methodologies for the separation of flavonoids and should be optimized for the specific characteristics of this compound.

Extraction
  • Preparation of Plant Material: Air-dry the collected plant material (e.g., bark of Phellodendron chinense) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Isolation by Column Chromatography
  • Adsorbent Preparation: Prepare a silica gel (100-200 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for flavonoids is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.

Characterization

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

Experimental_Workflow Start Plant Material (Phellodendron sp.) Grinding Grinding to Powder Start->Grinding Extraction Maceration with 80% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of Fractions TLC_Monitoring->Pooling Purification Preparative HPLC Pooling->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Characterization Structural Characterization (MS, NMR) Isolated_Compound->Characterization End Pure this compound Characterization->End Biosynthetic_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_acetate Acetate-Malonate Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_prenylation Prenylation Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone Flavanone Naringenin Chalcone->Flavanone CHI Dihydroflavonol Dihydrokaempferol Flavanone->Dihydroflavonol F3H Flavonol Kaempferol Dihydroflavonol->Flavonol FLS This compound This compound Flavonol->this compound Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->this compound

References

Neophellamuretin: A Technical Guide to its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a naturally occurring prenylated dihydroflavonol, a class of flavonoids known for their diverse biological activities. First identified from Phellodendron chinense Schneid. and also found in Marshallia obovata, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed hypothetical experimental protocol for its isolation and characterization based on common practices for similar natural products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₆PubChem
Molecular Weight 356.37 g/mol PubChem
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-oneAlfa Chemistry[1]
CAS Number 52589-20-5Alfa Chemistry[1]
Appearance PowderChemFaces[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the original primary literature containing the raw spectral data for this compound could not be located during the preparation of this guide, Table 2 summarizes the expected and characteristic spectroscopic features based on its known structure. This information is critical for researchers aiming to identify or verify the presence of this compound in natural extracts or synthetic preparations.

Spectroscopic TechniqueExpected Data and Interpretation
¹H-NMR - Signals corresponding to the A, B, and C rings of the flavonoid skeleton. - Characteristic doublets for the H-2 and H-3 protons of the C-ring, with a coupling constant indicative of a trans configuration. - Aromatic protons of the A and B rings. - Signals for the prenyl group, including a vinyl proton, methylene protons, and two methyl singlets. - Exchangeable phenolic hydroxyl protons.
¹³C-NMR - Approximately 20 distinct carbon signals. - Carbonyl carbon (C-4) signal at a downfield chemical shift. - Signals for the oxygenated aromatic carbons. - Aliphatic carbons of the C-ring (C-2 and C-3). - Carbon signals corresponding to the prenyl side chain.
Mass Spectrometry (MS) - A molecular ion peak [M]+ or pseudomolecular ion peaks [M+H]+ or [M-H]- consistent with the molecular formula C₂₀H₂₀O₆. - Fragmentation patterns characteristic of flavonoids, such as retro-Diels-Alder (RDA) fragmentation of the C-ring, and loss of the prenyl group.

Experimental Protocols

The following sections outline detailed, hypothetical methodologies for the isolation and characterization of this compound from its natural sources, based on established protocols for flavonoid extraction and purification.

Isolation of this compound from Phellodendron chinense

The isolation of this compound typically involves a multi-step process beginning with the extraction from the plant material, followed by chromatographic separation.

1. Plant Material and Extraction:

  • Dried and powdered bark of Phellodendron chinense is subjected to solvent extraction.

  • A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to efficiently extract flavonoids.

2. Fractionation:

  • The crude extract is concentrated under reduced pressure.

  • The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate, or chloroform and methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TTC) to identify those containing this compound.

  • Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G plant_material Powdered Phellodendron chinense Bark extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc hplc Preparative HPLC silica_gel_cc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the Isolation of this compound.

Structure Elucidation Workflow

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.

G pure_compound Isolated Pure Compound ms Mass Spectrometry (MS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d molecular_formula Molecular Formula Determination ms->molecular_formula functional_groups Functional Group Identification nmr_1d->functional_groups connectivity Establishment of C-H and C-C Connectivity nmr_2d->connectivity structure_elucidation Final Structure Elucidation molecular_formula->structure_elucidation functional_groups->structure_elucidation connectivity->structure_elucidation

Caption: Spectroscopic Workflow for Structure Elucidation.

Biological Activity

This compound has been reported to exhibit antifungal activity, particularly against Trichophyton sp., with a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/mL.[3] The prenyl group attached to the flavonoid core is often associated with enhanced biological activity, potentially by increasing the lipophilicity of the molecule and facilitating its interaction with microbial cell membranes. Further research is warranted to explore the full spectrum of its pharmacological potential.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids are known to interact with a variety of cellular targets. Based on the activities of structurally similar compounds, potential pathways of interest for future investigation are depicted below.

G This compound This compound inhibition Inhibition This compound->inhibition modulation Modulation This compound->modulation inflammatory_pathways Inflammatory Pathways (e.g., NF-κB, MAPK) oxidative_stress Oxidative Stress Pathways (e.g., Nrf2) cell_proliferation Cell Proliferation Pathways (e.g., PI3K/Akt) inhibition->inflammatory_pathways inhibition->cell_proliferation modulation->oxidative_stress

Caption: Potential Signaling Pathways for this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its chemical nature and a framework for its isolation and characterization. The detailed methodologies and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and mechanisms of action of this intriguing flavonoid. The availability of its CAS number should aid in retrieving more specific analytical data as it becomes available in public and commercial databases.

References

The Biosynthesis of Neophellamuretin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Putative Metabolic Pathway, Key Enzymes, and Experimental Methodologies for the Production of a Promising Bioactive Dihydrochalcone in Plants.

Introduction

Neophellamuretin, a C-prenylated dihydrochalcone, has garnered interest within the scientific community for its potential biological activities. Found in plants such as Phellodendron amurense and Akschindlium godefroyanum, its unique chemical structure, featuring a dihydrochalcone core with hydroxyl and prenyl modifications, suggests a complex biosynthetic origin. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps from primary metabolism to the final intricate structure of this compound, supported by quantitative data from related pathways, detailed experimental protocols, and pathway visualizations.

The proposed biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the foundational precursors. Subsequent steps involve the core reactions of flavonoid biosynthesis, followed by specific modifications that define the final structure of this compound. Due to the limited direct research on the biosynthesis of this specific molecule, this guide presents a putative pathway constructed from established enzymatic reactions known to produce similar chemical moieties in other plant species.

Part 1: The Proposed Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with primary metabolites and proceeds through the general phenylpropanoid pathway, followed by the specific branch of dihydrochalcone synthesis and subsequent modifications.

The General Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The journey to this compound starts with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Three key enzymes convert L-phenylalanine into p-coumaroyl-CoA, the central precursor for a vast array of plant secondary metabolites, including flavonoids.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.

Dihydrochalcone Backbone Formation

The pathway to dihydrochalcones diverges from the main flavonoid pathway at this juncture. Instead of direct entry into chalcone synthesis, the precursor undergoes a reduction.

  • Chalcone Reductase/Hydroxycinnamoyl-CoA Double Bond Reductase (CHR/HCDBR): While not definitively characterized for all dihydrochalcone pathways, it is proposed that an NADPH-dependent reductase acts on naringenin chalcone to produce phloretin.[1][2] Alternatively, a double bond reductase may act on p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA.[3]

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of a CoA-ester (either p-coumaroyl-CoA or p-dihydrocoumaroyl-CoA) with three molecules of malonyl-CoA (derived from acetyl-CoA) to form the characteristic C15 flavonoid backbone. In the case of this compound's precursors, this would lead to a chalcone or dihydrochalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone, if formed, is cyclized by CHI to the flavanone naringenin. This step is crucial as the subsequent modifications leading to this compound likely occur on the flavanone or dihydrochalcone skeleton.

Putative Tailoring Steps to this compound

The core dihydrochalcone or flavanone structure is then thought to undergo a series of modifications to yield this compound. The precise order of these steps has not been experimentally determined and is presented here in a chemically plausible sequence.

  • Flavanone 3-Hydroxylase (F3H): Based on the structure of this compound, which is (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, a hydroxylation at the 3-position of the C-ring is required. This reaction is typically catalyzed by a 2-oxoglutarate-dependent dioxygenase known as flavanone 3-hydroxylase (F3H), which would convert a flavanone precursor (like naringenin) into a dihydroflavonol (like dihydrokaempferol).

  • Aromatic C8-Prenyltransferase (PT): The final key modification is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 8-position of the A-ring. This C-prenylation is catalyzed by a specific aromatic prenyltransferase. Plant prenyltransferases that catalyze the C8-prenylation of flavonoids have been identified, supporting the existence of such an enzyme in the this compound pathway.[4][5]

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis Pathway substance substance enzyme enzyme Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Naringenin Naringenin (Flavanone) F3H F3H Naringenin->F3H DHK Dihydrokaempferol (Dihydroflavonol) PT C8-PT DHK->PT PrenylDHK 8-prenyl-Dihydrokaempferol (Putative Intermediate) This compound This compound PrenylDHK->this compound Further steps? DMAPP DMAPP DMAPP->PT PAL->Cin C4H->Cou CL->CouCoA CHS->NarChal CHI->Naringenin F3H->DHK PT->PrenylDHK F3H_Assay_Workflow step step analysis analysis start Start: Candidate F3H Gene cloning Cloning into Expression Vector start->cloning expression Heterologous Expression in E. coli cloning->expression purification Ni-NTA Affinity Purification expression->purification assay Enzyme Assay with Naringenin purification->assay analysis_node Product Analysis (HPLC/LC-MS) assay->analysis_node end End: Dihydrokaempferol Detected analysis_node->end Gene_Discovery_Logic data data process process result result metabolite_profiling Metabolite Profiling (LC-MS) correlation_analysis Co-expression Analysis metabolite_profiling->correlation_analysis transcriptome_seq Transcriptome Sequencing (RNA-Seq) transcriptome_seq->correlation_analysis candidate_genes Candidate Genes (P450s, PTs, etc.) correlation_analysis->candidate_genes biochemical_assays Biochemical Characterization candidate_genes->biochemical_assays pathway_validation Pathway Validation biochemical_assays->pathway_validation

References

Preliminary Biological Activity Screening of Neophellamuretin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin, a prenylated flavonoid, has emerged as a compound of interest for its potential therapeutic applications. As a member of the flavonoid family, it shares a structural backbone known to be associated with a wide range of biological activities. The addition of a prenyl group can significantly enhance the bioactivity of flavonoids, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins. This technical guide provides a summary of the currently available data on the preliminary biological activity screening of this compound, with a focus on its antioxidant and antifungal properties. While direct evidence for its anticancer and anti-inflammatory effects is limited, this guide also explores the potential activities based on the broader class of prenylated flavonoids, offering a roadmap for future research.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antioxidant Activity of this compound

AssayMetricResultSource
DPPH Radical Scavenging ActivityIC5015 µg/mL[1]

Table 2: Antifungal Activity of this compound

OrganismMetricResultSource
Trichophyton sp.MIC62.5 µg/mL[2]

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (or other positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To each well of a 96-well microplate, add a specific volume of the this compound solution (at varying concentrations).

    • Add an equal volume of the DPPH solution to each well.

    • Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of this compound.

Antifungal Activity: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton sp. using the broth microdilution method.[3][4][5][6]

Materials:

  • This compound

  • Trichophyton sp. culture

  • RPMI-1640 medium (or other suitable broth)

  • 96-well microplate

  • Spectrophotometer or microplate reader

  • Antifungal agent (e.g., ketoconazole) as a positive control

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of Trichophyton sp. from a fresh culture. The final concentration should be adjusted to a specific CFU/mL as per standard protocols (e.g., CLSI M38-A2).

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the different concentrations of this compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days), allowing for visible growth in the control well.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (e.g., 80% or 100% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Anticancer and Anti-inflammatory Activities (Based on Prenylated Flavonoids)

Direct experimental data on the anticancer and anti-inflammatory activities of this compound are not extensively available in the current scientific literature. However, as a prenylated flavonoid, its potential in these areas can be inferred from the known activities of this class of compounds.

Anticancer Activity

Prenylated flavonoids have been reported to exhibit a range of anticancer effects, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[2][7] The prenyl group is thought to enhance the interaction of these flavonoids with cellular membranes and key signaling proteins.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many prenylated flavonoids have been shown to induce programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

  • Inhibition of Signaling Pathways: Prenylated flavonoids are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Anti-inflammatory Activity

Inflammation is a critical process in the development of many chronic diseases. Prenylated flavonoids have demonstrated potent anti-inflammatory properties.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Modulation of Signaling Pathways: The anti-inflammatory effects of prenylated flavonoids are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. Some prenylated flavonoids have also been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which has anti-inflammatory properties.[8]

Mandatory Visualizations

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH with This compound/Control in 96-well plate prep_dpph->mix prep_neo Prepare this compound Stock and Dilutions prep_neo->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate 96-well plate containing this compound prep_inoculum->inoculate prep_neo Prepare this compound Serial Dilutions in Broth prep_neo->inoculate incubate Incubate at 28-35°C for 4-7 days inoculate->incubate determine_mic Determine MIC (Lowest concentration with growth inhibition) incubate->determine_mic

Antifungal MIC Determination Workflow

signaling_pathway_prenylated_flavonoids cluster_inflammation Potential Anti-inflammatory Signaling cluster_cancer Potential Anticancer Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_activation->Pro_inflammatory_genes induces Neophellamuretin_inflam This compound (Potential) Neophellamuretin_inflam->NFkB_activation inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt activates Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Cell_Survival_Proliferation promotes Neophellamuretin_cancer This compound (Potential) Neophellamuretin_cancer->PI3K_Akt inhibits

Potential Signaling Pathways Modulated by Prenylated Flavonoids

Conclusion

The preliminary biological activity screening of this compound reveals promising antioxidant and antifungal properties, supported by quantitative data. The provided experimental protocols offer a foundation for further investigation and validation of these activities. While direct evidence for its anticancer and anti-inflammatory effects is currently lacking, the known pharmacological profile of the broader class of prenylated flavonoids suggests that this compound is a strong candidate for further research in these areas. The exploration of its effects on key signaling pathways, such as NF-κB and PI3K/Akt, will be crucial in elucidating its full therapeutic potential. This technical guide serves as a starting point for researchers and drug development professionals to design and execute further studies to fully characterize the biological activities of this compound.

References

The Discovery of Neophellamuretin: A Literature Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neophellamuretin, a prenylated flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review on the discovery, isolation, and characterization of this compound. It details the experimental protocols employed in its initial identification from natural sources and summarizes its known biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the scientific journey of this promising natural compound and highlighting areas for future investigation.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are particularly noteworthy for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Within this class, prenylated flavonoids have attracted significant attention due to their enhanced lipophilicity and often potent biological activities. This compound, scientifically known as (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is one such prenylated flavonoid. Its discovery is intrinsically linked to the investigation of traditional medicinal plants, specifically from the genus Phellodendron.

The Discovery and Isolation of Phellamurin: The Glycosidic Precursor to this compound

The direct discovery of this compound as an isolated compound is not explicitly detailed in a singular seminal publication. Instead, its identification is closely tied to the isolation and characterization of its glycosidic form, phellamurin. A key study in this area was conducted by Wu and colleagues in 2003, who investigated the chemical constituents of the leaves of Phellodendron chinense var. glabriusculum.

Plant Material and Extraction

The initial step in the isolation process involved the collection and processing of the plant material.

  • Plant Source: Leaves of Phellodendron chinense var. glabriusculum were collected in Kunming, Yunnan, China.

  • Extraction: The air-dried leaves were ground and extracted with methanol. The resulting extract was then partitioned between chloroform and water to separate compounds based on their polarity.

Isolation Protocol

The separation and purification of the compounds from the methanolic extract were achieved through a series of chromatographic techniques.

Table 1: Summary of Experimental Protocols for the Isolation of Phellamurin

StepMethodDetails
1. Extraction Solvent ExtractionAir-dried leaves of P. chinense var. glabriusculum were refluxed with methanol.
2. Partitioning Liquid-Liquid ExtractionThe crude methanol extract was partitioned between chloroform and water.
3. Chromatography Column ChromatographyThe aqueous layer was subjected to column chromatography over silica gel to yield various fractions.
4. Purification Further ChromatographyPhellamurin was isolated from these fractions through repeated chromatographic steps.
Structure Elucidation of Phellamurin

The structure of the isolated phellamurin was determined using a combination of spectroscopic methods. These techniques allowed for the detailed mapping of its chemical structure, revealing it to be the 7-O-β-D-glucopyranoside of a prenylated dihydroflavonol. The aglycone portion of this molecule is this compound.

This compound: The Aglycone of Phellamurin

This compound is the non-sugar component of phellamurin. While the 2003 study by Wu et al. focused on the isolation of the glycoside, the characterization of phellamurin inherently elucidated the structure of its aglycone, this compound. Phellamurin can be described as the 7-O-glucoside of noricaritin, another name for the aglycone.[1]

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C20H20O6
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Molar Mass 356.37 g/mol
Class Dihydroflavonol, Prenylated flavonoid

Biological Activities and Potential Signaling Pathways

Direct and extensive studies on the biological activities and specific signaling pathways of isolated this compound are limited in the currently available literature. However, the known activities of structurally related prenylated flavonoids and extracts from Phellodendron species provide valuable insights into its potential therapeutic effects.

Anti-inflammatory Activity

Many flavonoids, including those isolated from Phellodendron species, have demonstrated significant anti-inflammatory properties.[2][3] The mechanism of action for similar flavonoids often involves the modulation of key inflammatory signaling pathways.

Based on studies of structurally similar flavonoids like phloretin, this compound may exert anti-inflammatory effects through the inhibition of pathways such as:[4]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Inhibition of MAPK phosphorylation is a common mechanism for the anti-inflammatory action of flavonoids.

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Some flavonoids have been shown to modulate this pathway, contributing to their anti-inflammatory effects.[5]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound (Potential Inhibitor) This compound->MAPK inhibits This compound->IKK inhibits AP1 AP-1 MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) AP1->Pro_inflammatory_Mediators induces transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Pro_inflammatory_Mediators induces transcription

Potential Anti-inflammatory Signaling Pathways of this compound.
Anticancer Activity

Extracts from Phellodendron amurense have been investigated for their potential in cancer management, particularly in prostate cancer.[6] While the specific contribution of this compound to these effects is not yet determined, many prenylated flavonoids exhibit cytotoxic and antiproliferative activities against various cancer cell lines.

The anticancer effects of related flavonoids often involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Modulation of Carcinogen-Metabolizing Enzymes: Affecting the activity of enzymes involved in the activation and detoxification of carcinogens.

experimental_workflow start Plant Material (P. chinense var. glabriusculum leaves) extraction Methanolic Extraction start->extraction partitioning Chloroform-Water Partitioning extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography purification Repeated Chromatography chromatography->purification phellamurin Isolated Phellamurin purification->phellamurin hydrolysis Glycosidic Hydrolysis phellamurin->hydrolysis This compound This compound hydrolysis->this compound bioassays Biological Activity Screening This compound->bioassays

Logical Workflow for the Discovery and Bioactivity Screening of this compound.

Future Directions and Conclusion

The discovery of this compound, primarily through the isolation of its glycoside phellamurin, highlights the importance of continued exploration of natural products from traditional medicinal plants. While the foundational work on its isolation and structural elucidation has been laid, there remains a significant opportunity for further research.

Future studies should focus on:

  • Total Synthesis: Developing a robust and efficient total synthesis of this compound to provide a reliable source for extensive biological testing.

  • In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of pure this compound. This should include a broad range of assays to assess its anti-inflammatory, anticancer, antioxidant, and other potential therapeutic effects.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural features crucial for its activity and to potentially develop more potent and selective derivatives.

References

physical and chemical properties of Neophellamuretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a naturally occurring dihydroflavonol, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its reported antifungal activity. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₀O₆[3]
Molecular Weight 356.37 g/mol [3]
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-onePubChem
Physical Description Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
XLogP3-AA (Computed) 3.8PubChem
Hydrogen Bond Donor Count (Computed) 4PubChem
Hydrogen Bond Acceptor Count (Computed) 6PubChem

Spectral Data:

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound are not extensively reported in readily accessible literature. The following represents a general overview of what would be expected from such analyses based on its chemical structure.

  • ¹H and ¹³C NMR Spectroscopy: These techniques would be crucial for confirming the chemical structure of this compound. The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the A and B rings, the protons of the dihydroflavonol core, and the protons of the prenyl group. The ¹³C NMR spectrum would display resonances for all 20 carbon atoms in the molecule, providing information about their chemical environment.

  • Mass Spectrometry: Mass spectrometry would be used to determine the exact mass of the molecule and to study its fragmentation pattern, further confirming its molecular formula and structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups, including hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone, aromatic C-H stretching, and C-O stretching vibrations.

Biological Activity and Experimental Protocols

This compound has demonstrated notable antifungal activity, particularly against dermatophytes.

Antifungal Activity

This compound has been shown to inhibit the growth of Trichophyton sp. with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antifungal agent against Trichophyton sp., based on established methodologies.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Trichophyton sp.

Materials:

  • This compound

  • Trichophyton sp. isolate

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (28-30°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture Trichophyton sp. on an SDA or PDA plate at 28-30°C until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the concentration of the conidial suspension to approximately 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

    • Incubate the plate at 28-30°C for 4-7 days.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the positive control, as observed visually or by spectrophotometric reading.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Culture Trichophyton sp. prepare_inoculum Prepare Fungal Inoculum fungal_culture->prepare_inoculum inoculation Inoculate Microtiter Plate prepare_inoculum->inoculation prepare_compound Prepare this compound Dilutions prepare_compound->inoculation incubation Incubate at 28-30°C inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Putative Antifungal Mechanism and Signaling Pathways

While the specific molecular targets and signaling pathways affected by this compound have not been elucidated, its classification as a flavonoid provides a basis for a hypothetical mechanism of action. Flavonoids are known to exert their antifungal effects through various mechanisms.

Potential Mechanisms of Action:

  • Disruption of Fungal Cell Membrane: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Fungal Enzymes: Flavonoids can inhibit key fungal enzymes involved in processes such as cell wall synthesis, energy production, and nucleic acid synthesis.

  • Induction of Oxidative Stress: Some flavonoids can promote the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to cellular components and triggering apoptosis.

Based on these general mechanisms for flavonoids, it is plausible that this compound's antifungal activity against Trichophyton sp. involves one or more of these actions. Further research is required to identify the specific signaling pathways that are modulated by this compound in fungal cells.

putative_mechanism cluster_targets Potential Fungal Targets cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound cell_membrane Cell Membrane This compound->cell_membrane enzymes Essential Enzymes This compound->enzymes ros_production ROS Production This compound->ros_production membrane_disruption Membrane Disruption cell_membrane->membrane_disruption enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition oxidative_stress Oxidative Stress ros_production->oxidative_stress growth_inhibition Fungal Growth Inhibition membrane_disruption->growth_inhibition enzyme_inhibition->growth_inhibition oxidative_stress->growth_inhibition

Putative antifungal mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. This guide provides a summary of its known properties and a framework for its further investigation. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Complete Physicochemical Characterization: Obtaining experimental data for its melting point and detailed spectral analyses (NMR, MS, IR) is essential for its unambiguous identification and characterization.

  • Elucidation of the Mechanism of Action: Studies are needed to identify the specific molecular targets and signaling pathways in fungi that are affected by this compound. This could involve transcriptomic, proteomic, and metabolomic analyses of treated fungal cells.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the antifungal efficacy of this compound in animal models of dermatophytosis and assessing its toxicological profile are crucial steps in the drug development process.

By addressing these research gaps, a more complete understanding of this compound's properties and potential as an antifungal agent can be achieved.

References

Neophellamuretin: A Dihydroflavonol in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neophellamuretin, a lesser-known dihydroflavonol, is a prenylated flavonoid found primarily in plants of the Phellodendron genus, notably Phellodendron amurense and Phellodendron chinense. As a secondary metabolite, it plays a role in the plant's defense mechanisms and interaction with its environment. This technical guide provides a comprehensive overview of this compound, detailing its place in plant secondary metabolism, its putative biosynthetic pathway, and a summary of its known, albeit limited, biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

This compound and Its Role in Plant Secondary Metabolism

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, acting as defense compounds against herbivores, pathogens, and UV radiation, as well as attracting pollinators and seed dispersers.

This compound, as a flavonoid, belongs to one of the most abundant and widespread groups of plant secondary metabolites. Flavonoids are known for their antioxidant, antimicrobial, and signaling functions within the plant. The prenyl group attached to the flavonoid core of this compound is a common modification in plant secondary metabolism that can enhance the biological activity and lipophilicity of the molecule, potentially influencing its localization within the plant cell and its ecological functions. While the specific role of this compound in the physiology of Phellodendron species has not been extensively studied, it is presumed to contribute to the overall defensive and adaptive capabilities of the plant, consistent with the functions of other flavonoids.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established general flavonoid biosynthesis pathway. This compound is a dihydroflavonol, which is a key intermediate in the biosynthesis of various flavonoid classes.

The biosynthesis of dihydroflavonols begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA.[1][2] This is followed by the flavonoid-specific pathway, initiated by the enzyme chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2] Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.[2]

From naringenin, the pathway to dihydroflavonols proceeds through the action of flavanone 3-hydroxylase (F3H), which hydroxylates naringenin to produce dihydrokaempferol.[1] Dihydrokaempferol can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin, or by flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin.[1] this compound is a derivative of dihydrokaempferol, featuring a prenyl group at the C8 position. This prenylation step is likely catalyzed by a prenyltransferase enzyme that utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

This compound Putative Biosynthesis Pathway Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA General Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H This compound This compound Dihydrokaempferol->this compound Prenyltransferase

Putative Biosynthetic Pathway of this compound.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of isolated this compound are scarce in the currently available scientific literature. Most studies on Phellodendron amurense extracts report the activities of the crude extract or more abundant compounds like berberine.[3] While this compound is identified as a constituent, its specific contribution to the observed effects is often not quantified.[1][4] The tables below are structured to present such data once it becomes available through future research.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineTest CompoundIC50 (µM)Reference
Nitric Oxide (NO) InhibitionRAW 264.7This compoundData not available
TNF-α Inhibition-This compoundData not available
IL-6 Inhibition-This compoundData not available

Table 2: Anticancer Activity of this compound

Cell LineTest CompoundIC50 (µM)Reference
Data not availableThis compoundData not available

Table 3: Antioxidant Activity of this compound

AssayTest CompoundIC50 (µg/mL) or Trolox EquivalentsReference
DPPH Radical ScavengingThis compoundData not available
ABTS Radical ScavengingThis compoundData not available
Ferric Reducing Antioxidant Power (FRAP)This compoundData not available

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not explicitly published. However, based on general methodologies for flavonoid research, the following protocols can be adapted.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from Phellodendron amurense bark would typically involve the following steps:

Extraction and Isolation Workflow Start Phellodendron amurense bark powder Extraction Maceration or Soxhlet extraction with methanol or ethanol Start->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Concentration Rotary evaporation to yield crude extract Filtration->Concentration Partitioning Liquid-liquid partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Concentration->Partitioning Column_Chromatography Column chromatography on silica gel or Sephadex LH-20 Partitioning->Column_Chromatography Purification Preparative HPLC for final purification Column_Chromatography->Purification Identification Structure elucidation using NMR, MS, and IR spectroscopy Purification->Identification

General Workflow for this compound Extraction and Isolation.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Mix different concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Preparation of ABTS radical solution: React ABTS stock solution with potassium persulfate and allow it to stand in the dark for 12-16 hours to generate the ABTS radical cation. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add different concentrations of this compound to the ABTS radical solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and express the results as Trolox equivalents or IC50 values.

Signaling Pathways

While specific studies on this compound's interaction with signaling pathways are lacking, flavonoids are known to modulate various cellular signaling cascades, including the NF-κB pathway, which is central to the inflammatory response. It is plausible that this compound, like other flavonoids, may exert anti-inflammatory effects by inhibiting the activation of NF-κB.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Degradation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Transcription

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

This compound is a prenylated dihydroflavonol with potential biological activities characteristic of its chemical class. However, a significant gap exists in the scientific literature regarding its specific role in plant secondary metabolism, its definitive biosynthetic pathway, and quantitative data on its therapeutic potential. This technical guide has provided a framework for understanding this compound based on current knowledge of related compounds and general biochemical pathways. Further research is warranted to isolate and characterize this compound, quantify its biological activities, and elucidate its precise mechanisms of action. Such studies will be crucial for unlocking its potential as a lead compound for drug development.

References

Unlocking the Potential of Neophellamuretin: An Ethnobotanical and Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neophellamuretin, a dihydroflavonol found in select medicinal plants, represents a promising yet underexplored area for therapeutic innovation. This technical guide synthesizes the current ethnobotanical knowledge of this compound-containing flora, namely species within the Phellodendron and Marshallia genera, and outlines a comprehensive framework for future research into its pharmacological activities. While direct quantitative and mechanistic data on this compound remain scarce, this paper extrapolates potential therapeutic applications based on the traditional uses of its source plants and the known properties of structurally related flavonoids. Detailed hypothetical experimental protocols and workflow visualizations are provided to guide researchers in unlocking the full therapeutic potential of this intriguing natural compound.

Introduction: The Ethnobotanical Roots of this compound-Containing Plants

The exploration of natural products for novel therapeutic agents often begins with an understanding of their traditional uses in medicine. This compound has been identified in at least two genera of plants with documented ethnobotanical histories: Phellodendron and Marshallia.

Phellodendron Species: A Pillar of Traditional Chinese Medicine

The bark of Phellodendron amurense and Phellodendron chinense, collectively known as Cortex Phellodendri or "Huang Bai" in Traditional Chinese Medicine (TCM), has been used for centuries to treat a wide array of ailments. Its traditional applications point towards potent anti-inflammatory, antimicrobial, and heat-clearing properties.

Traditional Uses of Phellodendron Species (Cortex Phellodendri):

Traditional Use CategorySpecific Ailments Treated
Anti-inflammatory Dysentery, jaundice, urinary tract infections, skin inflammations (e.g., eczema)
Antimicrobial Diarrhea, gastroenteritis, meningitis, pneumonia, tuberculosis
Hepatic Support Liver cirrhosis
Metabolic Conditions Historically used for conditions with symptoms suggestive of diabetes
Oncological Applications Traditional use in treating tumors

While the therapeutic effects of Phellodendron have been largely attributed to its abundant alkaloids like berberine and phellodendrine, the presence of this compound suggests a potential contribution to the overall pharmacological profile of these plants. The anti-inflammatory and potential anti-cancer applications in TCM are particularly noteworthy areas for investigating the specific role of this compound.

Marshallia obovata: A Native American Remedy

Marshallia obovata, commonly known as Spoonshape Barbara's Buttons, has a more localized and less documented history of medicinal use. The Catawba people, a Native American tribe from the southeastern United States, have traditionally used this plant to treat various unspecified diseases[1][2]. This general use for "certain diseases" suggests that the plant was recognized for its broad therapeutic benefits, a common characteristic of remedies with anti-inflammatory or immunomodulatory properties. Further investigation into the specific conditions treated by the Catawba with Marshallia obovata could provide valuable clues to the pharmacological activities of its constituents, including this compound.

Current State of this compound Research: A Call for Deeper Investigation

Despite its presence in plants with rich medicinal histories, this compound itself remains largely uncharacterized. A thorough review of existing scientific literature reveals significant gaps in our understanding of its concentration in source plants, its specific pharmacological effects, and the molecular pathways it may modulate. This section highlights the current limitations and underscores the need for dedicated research.

Table 2: Summary of Gaps in this compound Research

Research AreaCurrent Status
Quantitative Analysis No validated and published methods for the quantification of this compound in Phellodendron or Marshallia species were found.
Pharmacological Activity No specific studies on the anti-inflammatory, anticancer, or neuroprotective effects of isolated this compound have been published.
Mechanism of Action The effects of this compound on key signaling pathways such as NF-κB and MAPK have not been investigated.
Extraction & Isolation While general methods for flavonoid extraction from these plants exist, protocols optimized for high-yield isolation of this compound are not available.

Proposed Research Framework for this compound

To address the existing knowledge gaps, a systematic and multi-faceted research approach is required. This section outlines a proposed framework, from phytochemical analysis to preclinical evaluation, to comprehensively characterize the therapeutic potential of this compound.

Phytochemical Analysis: Quantification and Isolation

The initial and critical step is to develop and validate a robust analytical method for the quantification of this compound in its plant sources. A high-performance liquid chromatography (HPLC) method coupled with a suitable detector (e.g., UV or Mass Spectrometry) is recommended.

Hypothetical Experimental Protocol: HPLC-UV Quantification of this compound

  • Plant Material Preparation: Dried and powdered bark of Phellodendron chinense and aerial parts of Marshallia obovata are to be used.

  • Extraction:

    • Objective: To efficiently extract this compound while minimizing degradation.

    • Solvent System: A starting point would be a hydroalcoholic solution (e.g., 80% methanol or ethanol in water).

    • Extraction Technique: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to enhance efficiency and reduce extraction time. A comparative study with conventional maceration or Soxhlet extraction should be performed to optimize the yield.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a suitable starting point for flavonoid analysis.

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is proposed to achieve good separation.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry of the isolated compound).

    • Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Isolation for Pharmacological Studies:

    • Technique: Preparative HPLC or column chromatography (e.g., using silica gel or Sephadex LH-20) will be necessary to isolate sufficient quantities of high-purity this compound for in vitro and in vivo assays.

G cluster_extraction Extraction & Quantification cluster_isolation Isolation Plant_Material Plant Material (Phellodendron/Marshallia) Extraction Optimized Extraction (e.g., UAE with 80% MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_Quant HPLC-UV/MS Quantification Crude_Extract->HPLC_Quant Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Quant_Data Quantitative Data (mg/g) HPLC_Quant->Quant_Data Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_Compound Pure this compound (>95% purity) Prep_HPLC->Pure_Compound

Figure 1. Proposed workflow for the extraction, quantification, and isolation of this compound.
In Vitro Pharmacological Evaluation

Based on the ethnobotanical uses of the source plants and the known activities of flavonoids, the following pharmacological properties of isolated this compound should be investigated.

Hypothetical Experimental Protocols:

  • Anti-inflammatory Activity:

    • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Assays:

      • Measurement of nitric oxide (NO) production using the Griess assay.

      • Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

      • Analysis of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression by Western blot.

  • Anticancer Activity:

    • Cell Lines: A panel of human cancer cell lines relevant to the traditional uses of Phellodendron, such as lung (e.g., A549), liver (e.g., HepG2), and colon (e.g., HCT116) cancer cells.

    • Assays:

      • Cell viability assays (e.g., MTT or WST-1) to determine cytotoxic effects.

      • Apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assays) to investigate the mechanism of cell death.

      • Cell migration and invasion assays (e.g., wound healing or Transwell assays) to assess anti-metastatic potential.

  • Neuroprotective Effects:

    • Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures.

    • Model of Neurotoxicity: Induction of oxidative stress and cell death using agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptides.

    • Assays:

      • Measurement of cell viability.

      • Quantification of reactive oxygen species (ROS) production.

      • Assessment of mitochondrial membrane potential.

Mechanistic Studies: Elucidating Signaling Pathways

To understand how this compound exerts its biological effects, its impact on key intracellular signaling pathways should be investigated. The NF-κB and MAPK pathways are central to inflammation, cell survival, and proliferation, making them prime targets for investigation.

Hypothetical Experimental Protocol: Investigation of NF-κB and MAPK Pathways

  • Cell Culture and Treatment: Use the relevant cell lines from the pharmacological assays (e.g., LPS-stimulated RAW 264.7 cells for inflammation). Pre-treat cells with varying concentrations of this compound before stimulation.

  • Western Blot Analysis:

    • NF-κB Pathway: Analyze the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

    • MAPK Pathway: Investigate the phosphorylation status of key MAPK proteins: ERK, JNK, and p38.

  • Immunofluorescence Microscopy: Visualize the nuclear translocation of NF-κB p65 to confirm the Western blot findings.

References

Methodological & Application

Neophellamuretin: Analytical Standards and Reference Materials - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a flavonoid compound that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the flavonoid family, it is structurally related to compounds known for their antioxidant, anti-inflammatory, and other health-beneficial properties. Accurate and reliable analytical methods are paramount for the quantification of this compound in various matrices, including raw materials, finished products, and biological samples. This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials in research, quality control, and drug development.

Analytical Standards and Reference Materials

High-purity this compound analytical standards are essential for the development and validation of analytical methods. These standards serve as a benchmark for quantification and identification.

Table 1: this compound Analytical Standard Specifications

ParameterSpecification
Chemical Name (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one
CAS Number 52589-20-5
Molecular Formula C₂₀H₂₀O₆
Molecular Weight 356.37 g/mol
Purity (HPLC) ≥98%
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Storage -20°C, protected from light and moisture

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are crucial for specific applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Analysis Data Analysis HPLC_System->Data_Analysis Chromatogram Quantification Quantification Data_Analysis->Quantification NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NF-kB NF-κB NF-kB->IkB NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocation Ub Ubiquitination & Degradation IkB_P->Ub DNA DNA NF-kB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Stress_Cytokines Stress, Cytokines JNK_p38 JNK/p38 Stress_Cytokines->JNK_p38 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors JNK_p38->Transcription_Factors Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Response PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets Akt->Downstream_Targets Response Cell Survival & Proliferation Downstream_Targets->Response

Application Note: Quantitative Determination of Neophellamuretin using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Neophellamuretin is a flavonoid compound found in Phellodendri Cortex, a traditional Chinese medicine. Pharmacokinetic studies of extracts from Phellodendri Cortex have been conducted to understand the absorption, distribution, metabolism, and excretion of its various constituents. Accurate and reliable quantification of individual compounds like this compound is crucial for these studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for the bioanalysis of such compounds in complex biological samples. This method is based on the principles of liquid chromatographic separation followed by detection using multiple reaction monitoring (MRM) mass spectrometry.

Experimental

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and generally provides clean extracts suitable for HPLC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the analyte.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are general starting conditions that should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V (Positive), -4500 V (Negative)
Curtain Gas 35 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Note on MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) m/z values, as well as the optimal collision energy (CE) and declustering potential (DP) for this compound and the internal standard, need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Method Validation Parameters

A full validation of the method should be performed according to regulatory guidelines. Key parameters to evaluate are summarized in the table below. The expected performance is based on typical bioanalytical method validation for flavonoids.

Table 3: Method Validation Summary

ParameterDescriptionExpected Performance
Linearity The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10; Precision < 20%, Accuracy within ±20%
Precision The closeness of agreement between a series of measurements.Intra- and inter-day precision < 15% RSD
Accuracy The closeness of the mean test results to the true value.Within ±15% of the nominal concentration
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Should be minimized and consistent.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Assessed through freeze-thaw, short-term, and long-term stability studies.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Figure 1. Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust framework for the quantitative determination of this compound in biological matrices. Successful implementation will require the initial determination of this compound-specific mass spectrometric parameters. Following optimization and validation, this method will be a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism.

Developing In Vitro Assays for Flavonoid Bioactivity: Protocols Featuring Neophellamuretin and the Model Compound Phloretin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for developing in vitro assays to characterize the bioactivity of flavonoids, with a focus on Neophellamuretin. This compound is a prenylated dihydroflavonol found in plants such as Phellodendron chinense[1]. Due to the limited availability of specific bioactivity data for this compound in current literature, this guide will utilize the closely related and extensively studied dihydrochalcone flavonoid, Phloretin, as a model compound. Phloretin shares a core structural similarity and exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, making it an excellent surrogate for establishing robust assay protocols.[2][3][4][5] This document offers detailed experimental protocols, data presentation guidelines, and visual diagrams of workflows and signaling pathways to guide researchers in this field.

Bioactivity Profile of the Model Compound: Phloretin

Phloretin has demonstrated significant effects across several key areas of therapeutic interest. The following table summarizes quantitative data from various in vitro studies, providing a baseline for expected activity ranges for related flavonoids.

BioactivityAssay TypeCell Line / SystemEndpoint MeasuredIC₅₀ / ResultReference
Anti-Cancer Cytotoxicity AssayHuman Oral Cancer (SCC-1)Cell ProliferationIC₅₀: 12.5 µM[3]
Cytotoxicity AssayGastric Cells (GES-1)Cell ViabilityIC₅₀: 120 µM (Less cytotoxic to normal cells)[3]
Cytotoxicity AssayLung Cancer (A549)Cell ProliferationIC₅₀ values ranging from 5.09 µM to 16.15 µM for similar compounds highlight the potential potency.[6] (Illustrative, not Phloretin specific)
Anti-Inflammatory Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesNO ProductionSignificant inhibition at 10 µM[4]
Cytokine InhibitionRAW 264.7 MacrophagesIL-6, TNF-αSignificant inhibition at 10 µM[4]
Antioxidant DPPH Radical ScavengingAcellularRadical ScavengingPotent activity demonstrated[7] (General method reference)
Ferric Reducing Antioxidant Power (FRAP)AcellularReducing PowerPotent activity demonstrated[7] (General method reference)

Experimental Protocols

This section provides detailed step-by-step protocols for three fundamental in vitro assays to determine the anti-cancer, anti-inflammatory, and antioxidant activities of compounds like this compound and Phloretin.

Protocol 1: Anti-Cancer Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat cells with various concentrations of this compound/Phloretin incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 add_dmso Add DMSO to solubilize formazan crystals incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure end end measure->end Calculate IC₅₀

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or Phloretin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for another 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-Inflammatory Nitric Oxide (NO) Assay

Principle: This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). Anti-inflammatory compounds inhibit this production. NO is unstable and quickly converts to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.

Experimental Workflow Diagram:

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat cells with test compound for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 supernatant Collect 50 µL of supernatant incubate2->supernatant add_griess Add 100 µL of Griess Reagent supernatant->add_griess incubate3 Incubate for 10 min at RT add_griess->incubate3 measure Measure absorbance at 540 nm incubate3->measure end end measure->end Calculate % NO Inhibition

Caption: Workflow for the Griess assay for nitric oxide.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or Phloretin stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix 1:1 before use)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 100 µL of freshly mixed Griess Reagent to each well.

  • Data Collection: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. A preliminary MTT assay should be run to ensure the compound is not cytotoxic at the tested concentrations.

Protocol 3: Antioxidant DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The change in absorbance is proportional to the radical-scavenging activity of the compound.

Experimental Workflow Diagram:

DPPH_Workflow reagents Prepare serial dilutions of test compound and a DPPH solution (0.1 mM in methanol) mix Mix 100 µL of compound with 100 µL of DPPH solution in a 96-well plate reagents->mix incubate Incubate for 30 min in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and determine IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound or Phloretin

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate and plate reader

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.[7]

  • Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

  • Data Collection: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of DPPH solution without sample). Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

Mechanism of Action: Signaling Pathways

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways. Phloretin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are central regulators of inflammation.[4][5]

NF-κB Signaling Pathway Inhibition:

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, like LPS, trigger a cascade that leads to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[8] Compounds like Phloretin can prevent the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene activation.[4]

NFkB_Pathway cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Phloretin This compound (Phloretin) Phloretin->IKK Inhibits

Caption: Inhibition of the canonical NF-κB pathway.

References

Application Note: Identification of Neophellamuretin Cellular Targets Using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophellamuretin, a natural flavonoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3][4] Identifying the specific cellular protein targets of this compound is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This application note provides a detailed protocol for the identification of this compound binding proteins from cell lysates using affinity chromatography. The methodology covers the immobilization of this compound onto an epoxy-activated sepharose resin, preparation of cell lysates, affinity purification of target proteins, and subsequent identification by mass spectrometry.

Introduction

Affinity chromatography is a powerful technique for isolating specific biomolecules from a complex mixture based on a highly specific binding interaction.[5][6][7] In the context of drug discovery, this method can be adapted to identify the cellular targets of small molecules.[5][8][9] The small molecule, or ligand, is immobilized on a solid support, which then acts as a "bait" to capture its binding partners from a cell or tissue lysate.[5] The captured proteins are subsequently eluted and identified, providing valuable insights into the compound's mechanism of action.[10][11] This approach is particularly valuable for natural products where the molecular targets are often unknown.[8][9]

This protocol details the use of Epoxy-Activated Sepharose 6B for the covalent immobilization of this compound. This resin features a long hydrophilic spacer arm, making it ideal for coupling small molecules and minimizing steric hindrance.[12] this compound's structure, rich in hydroxyl groups, allows for stable covalent linkage to the epoxy groups on the resin.[12]

Experimental Workflow

The overall experimental workflow for this compound target identification is depicted below.

experimental_workflow cluster_preparation Preparation cluster_affinity_chromatography Affinity Chromatography cluster_analysis Analysis This compound This compound Immobilization Immobilization This compound->Immobilization Resin Epoxy-Activated Sepharose Resin->Immobilization Incubation Incubation Immobilization->Incubation This compound-Resin Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Validation Target Validation Mass_Spec->Validation

Figure 1: Experimental workflow for this compound target identification.

Materials and Reagents

Reagent/MaterialSupplierCat. No.
This compound(e.g., Sigma-Aldrich)(e.g., SMB00XXX)
Epoxy-Activated Sepharose 6B(e.g., Cytiva)(e.g., 17-0480-01)
Dimethyl sulfoxide (DMSO)(e.g., Sigma-Aldrich)(e.g., D8418)
Coupling Buffer (0.1 M Na2CO3, pH 11)In-house preparation-
Blocking Buffer (1 M ethanolamine, pH 8.0)In-house preparation-
Wash Buffer A (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0)In-house preparation-
Wash Buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)In-house preparation-
Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)In-house preparation-
Elution Buffer (0.1 M glycine-HCl, pH 2.5)In-house preparation-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)In-house preparation-
Phosphate-Buffered Saline (PBS)(e.g., Thermo Fisher)(e.g., 10010023)

Experimental Protocols

Immobilization of this compound on Epoxy-Activated Sepharose

This protocol describes the covalent coupling of this compound to the epoxy-activated resin.

  • Resin Preparation:

    • Weigh 1 g of freeze-dried Epoxy-Activated Sepharose 6B powder.

    • Swell the resin in 200 mL of distilled water for 1 hour at room temperature.

    • Wash the swollen resin with distilled water on a sintered glass filter.

  • Ligand Coupling:

    • Dissolve this compound in a minimal amount of DMSO and dilute with Coupling Buffer to a final concentration of 10 mg/mL.

    • Add the this compound solution to the washed resin in a sealed vessel.

    • Incubate for 16-24 hours at 37°C with gentle end-over-end rotation.

  • Blocking and Washing:

    • After incubation, collect the resin by centrifugation (500 x g for 5 minutes) and discard the supernatant.

    • Wash the resin with 10 bed volumes of Coupling Buffer to remove unbound this compound.

    • Add 2 bed volumes of Blocking Buffer to the resin and incubate for 4 hours at room temperature to block any remaining active epoxy groups.

    • Wash the resin with 10 bed volumes of Wash Buffer A, followed by 10 bed volumes of Wash Buffer B. Repeat this alternating pH wash cycle three times.

    • Finally, wash the resin with 10 bed volumes of PBS and store at 4°C. A control resin should be prepared in parallel by following the same procedure but omitting this compound.

Preparation of Cell Lysate

This protocol is for the preparation of a whole-cell lysate from a relevant cell line (e.g., a cancer cell line or an immune cell line).

  • Culture cells to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold Lysis Buffer.

  • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (the clear cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Affinity Chromatography
  • Equilibrate the this compound-coupled resin and the control resin with Lysis Buffer (3 x 10 bed volumes).

  • Incubate the cell lysate (e.g., 10 mg of total protein) with the equilibrated resins (e.g., 100 µL of resin slurry) for 2-4 hours at 4°C with gentle rotation.

  • Collect the resin by centrifugation (500 x g for 5 minutes) and save the supernatant (unbound fraction) for analysis.

  • Wash the resin five times with 10 bed volumes of ice-cold Lysis Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by adding 3 bed volumes of Elution Buffer. Incubate for 5 minutes at room temperature and collect the eluate by centrifugation.

  • Immediately neutralize the eluate by adding 1/10th volume of Neutralization Buffer.[11][13]

Analysis of Bound Proteins
  • SDS-PAGE:

    • Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel.

    • Visualize the protein bands by silver staining or Coomassie blue staining.

    • Compare the protein bands from the this compound resin eluate with those from the control resin eluate. Bands that are unique to or significantly enriched in the this compound lane are potential binding partners.

  • Mass Spectrometry:

    • Excise the unique protein bands from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Presentation

SampleTotal Protein Loaded (mg)Eluted Protein (µg)Number of Unique Bands on SDS-PAGE
This compound Resin10(e.g., 5.2)(e.g., 7)
Control Resin10(e.g., 0.8)(e.g., 1)

Hypothetical Signaling Pathway Modulation

Based on the potential anti-inflammatory and anti-cancer effects of flavonoids, this compound may target proteins involved in key signaling pathways such as NF-κB or MAPK. The diagram below illustrates a hypothetical scenario where this compound inhibits a kinase in the NF-κB pathway.

signaling_pathway cluster_pathway Hypothetical NF-κB Pathway Modulation Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Kinase Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates This compound This compound This compound->IKK inhibits (hypothesized target)

Figure 2: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of cellular protein targets of this compound using affinity chromatography. The successful identification of these targets will be a critical step in understanding the molecular mechanisms underlying the biological activities of this compound and will facilitate its further development as a therapeutic agent. Downstream validation experiments, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA), are recommended to confirm the direct binding and functional relevance of the identified targets.

References

Application Notes: Quantitative Analysis of Neophellamuretin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neophellamuretin is a flavonoid glycoside found in the bark of Phellodendron amurense, commonly known as the Amur cork tree. The bark of this tree, Cortex Phellodendri, is a well-documented material in traditional Chinese medicine, utilized for its anti-inflammatory, antibacterial, and antiviral properties.[1][2] Given the therapeutic interest in Phellodendron amurense extracts, accurate and reproducible methods for quantifying its bioactive constituents, such as this compound, are essential for quality control, standardization, and pharmacological research.[3]

This document provides detailed protocols for the extraction of this compound from plant materials and its subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Principle

The quantitative analysis of this compound involves two primary stages. First, the compound is extracted from the dried, powdered plant matrix using an efficient method such as ultrasonic-assisted solvent extraction.[4] Following extraction, the crude extract is filtered and prepared for chromatographic analysis. The concentration of this compound in the extract is then determined by separating it from other matrix components using reverse-phase HPLC or LC-MS/MS and comparing the instrumental response to that of a certified reference standard.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is adapted from established methods for extracting medicinal components from Phellodendron bark.[4]

3.1.1 Materials and Reagents

  • Dried Phellodendron amurense bark

  • Grinder or mill

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • 0.22 µm Syringe filters (PTFE or Nylon)

3.1.2 Sample Preparation

  • Dry the Phellodendron amurense bark at 60°C until a constant weight is achieved.

  • Grind the dried bark into a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Store the powder in a desiccator until use.

3.1.3 Extraction Procedure

  • Accurately weigh approximately 1.0 g of the dried plant powder and place it into a 50 mL centrifuge tube.

  • Prepare the extraction solvent: 0.5% HCl in 70% Methanol (v/v/v). For 100 mL, combine 70 mL Methanol, 0.5 mL concentrated HCl, and bring the volume to 100 mL with deionized water.

  • Add 25 mL of the extraction solvent to the centrifuge tube containing the plant powder.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the powder.

  • Place the tube in an ultrasonic bath and sonicate for 45 minutes at 50°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 3-7) on the remaining plant pellet with another 25 mL of extraction solvent to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract to dryness using a rotary evaporator under reduced pressure at 50°C.

  • Reconstitute the dried residue in a known volume (e.g., 5.0 mL) of methanol.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantitative Analysis by HPLC-UV

This is a general method for flavonoid quantification and should be optimized using a pure this compound standard.[5][6]

3.2.1 Instrumentation and Conditions

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 280 nm or a wavelength determined from the UV spectrum of a this compound standard.

  • Gradient Elution:

    • 0-5 min: 10-25% B

    • 5-20 min: 25-50% B

    • 20-25 min: 50-90% B

    • 25-28 min: 90% B (hold)

    • 28-30 min: 90-10% B (return to initial)

    • 30-35 min: 10% B (equilibration)

3.2.2 Procedure

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1.0 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Calibration Curve: Inject each calibration standard into the HPLC system. Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. Determine the linearity (R² > 0.999).

  • Sample Analysis: Inject the filtered plant extract sample (from Protocol 1).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample using the regression equation from the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

This method provides higher sensitivity and is recommended for detecting low concentrations of this compound.[7][8]

3.3.1 Instrumentation and Conditions

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase gradient as described in the HPLC-UV method (Protocol 2.2.1), potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) suitable for MS interfacing.

  • MS Conditions:

    • Ionization Mode: ESI Negative (typical for flavonoids).

    • MRM Transitions: These must be determined empirically by infusing a standard solution of this compound. A precursor ion (Q1) corresponding to its deprotonated molecule [M-H]⁻ and a characteristic product ion (Q3) will be selected.

    • Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar flavonoid not present in the sample should be used for optimal accuracy. The MRM transition for the IS must also be determined.

    • Optimize MS parameters such as capillary voltage, source temperature, gas flows, and collision energy for the specific instrument.

3.3.2 Procedure

  • Standard and Sample Preparation: Prepare calibration standards and process plant samples as described for the HPLC method. Spike all standards and samples with a fixed concentration of the internal standard.

  • Calibration Curve: Inject the standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Sample Analysis: Inject the spiked, filtered plant extract.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the area ratio-based calibration curve.

Data Presentation

Quantitative data should be organized into clear, structured tables for comparison and reporting.

Table 1: HPLC-UV Method Parameters

Parameter Setting
Column C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% to 90% B over 25 minutes
Column Temp. 30°C
Injection Vol. 10 µL

| Detection | 280 nm (or optimized wavelength) |

Table 2: LC-MS/MS Method Parameters

Parameter Setting
LC Parameters
Column C18 Reverse Phase (2.1 x 100 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate 0.4 mL/min
MS Parameters
Ion Source Electrospray Ionization (ESI)
Polarity Negative
This compound MRM Q1 (m/z) -> Q3 (m/z) (To be determined)

| Internal Standard MRM | Q1 (m/z) -> Q3 (m/z) (To be determined) |

Table 3: Example Calibration Curve Data

Concentration (µg/mL) Peak Area (or Area Ratio)
1.0 Insert Data
5.0 Insert Data
10.0 Insert Data
25.0 Insert Data
50.0 Insert Data
100.0 Insert Data
Regression Eq. y = mx + c

| | > 0.999 |

Table 4: Example Quantitative Results

Sample ID Weight (g) Final Vol. (mL) Conc. (µg/mL) Amount (mg/g DW)
Extract 1 1.012 5.0 Calculated Calculated
Extract 2 1.005 5.0 Calculated Calculated

| Extract 3 | 1.021 | 5.0 | Calculated | Calculated |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_data Data Processing plant Plant Material (P. amurense bark) powder Drying & Grinding plant->powder extraction Ultrasonic-Assisted Extraction (Acidified Methanol) powder->extraction filtration Centrifugation & Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution concentration->reconstitution analysis HPLC-UV or LC-MS/MS Analysis reconstitution->analysis data Quantification via Calibration Curve analysis->data

Caption: Workflow for this compound Quantification.

Relevant Signaling Pathway: NF-κB in Inflammation

Phellodendron amurense extracts are noted for their anti-inflammatory effects, a process in which the NF-κB signaling pathway plays a crucial role.[9][10] this compound may contribute to these effects by modulating this pathway.

G Canonical NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Inflammatory Receptor (e.g., TLR4) IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_n p65/p50 IkB_p P-IκBα (Ubiquitination) IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB p65/p50 (NF-κB) NFkB->IkB_NFkB NFkB->NFkB_n Nuclear Translocation IkB_p->NFkB Release DNA DNA Binding NFkB_n->DNA Genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) DNA->Genes

Caption: Canonical NF-κB Inflammatory Signaling Pathway.

References

Application Notes: Protocols for Testing Neophellamuretin Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a flavonoid compound, specifically a dihydroflavonol, that has been identified in organisms such as Phellodendron chinense.[1] As with any compound under investigation for pharmaceutical or nutraceutical applications, understanding its physicochemical properties is fundamental to formulation development, bioavailability assessment, and ensuring product quality and efficacy over time. This document provides detailed protocols for determining the solubility and stability of this compound, tailored for use in a research and drug development setting. The methodologies are based on established principles for flavonoid and natural product analysis.

Solubility Testing Protocol

Objective

To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures. This data is crucial for selecting appropriate solvent systems for extraction, purification, formulation, and in vitro/in vivo studies.

Principle

The isothermal shake-flask method is a well-established and reliable technique for determining the solubility of a solid in a liquid.[2] The method involves agitating an excess amount of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is quantified, typically using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method
  • Preparation : Add an excess amount of this compound powder (to ensure a solid phase remains at equilibrium) into separate, sealed vials containing a known volume (e.g., 5 mL) of each selected solvent.

  • Solvent Selection : A range of solvents with varying polarities should be tested. Recommended solvents include:

    • Water (Aqueous buffers at various pH, e.g., 4.5, 6.8, 7.4)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Acetone

    • Ethyl Acetate[2]

  • Equilibration : Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (a 48-hour period is generally recommended for flavonoids).[2]

  • Phase Separation : After agitation, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow undissolved solids to settle.[2]

  • Sampling and Filtration : Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved particles.

  • Dilution : Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of this compound. The solubility is reported in units such as mg/mL or µg/mL.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess this compound to solvent vials B Agitate in isothermal shaker (e.g., 48h at 25°C) A->B C Settle undissolved solid (e.g., 12h) B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Quantify concentration via HPLC E->F G Solubility Results (mg/mL) F->G Report Data

Caption: Workflow for the isothermal shake-flask solubility protocol.

Data Presentation: this compound Solubility

The results should be summarized in a table for clear comparison.

SolventTemperature (°C)pH (if applicable)Solubility (mg/mL)
Purified Water257.0Hypothetical Value
PBS Buffer257.4Hypothetical Value
Acetate Buffer254.5Hypothetical Value
Methanol25N/AHypothetical Value
Ethanol25N/AHypothetical Value
Acetonitrile25N/AHypothetical Value
Acetone25N/AHypothetical Value

Stability Testing Protocol

Objective

To evaluate the stability of this compound as a pure substance and/or in a finished product under defined storage conditions over a set period. This protocol is designed to establish a re-test period for the active substance or a shelf-life for the finished product.

Principle

Stability testing involves subjecting the sample to controlled conditions of temperature and humidity for specified intervals.[3] The protocol follows guidelines from the International Conference on Harmonisation (ICH) to ensure regulatory compliance.[4] Both long-term (real-time) and accelerated studies are conducted to predict the shelf-life and assess the impact of short-term excursions outside of recommended storage conditions.[5] A validated, stability-indicating analytical method is used to monitor critical quality attributes over time.

Experimental Protocol: ICH-Guided Stability Study
  • Batch Selection : At least three primary batches of the this compound substance or formulated product should be placed on stability to assess batch-to-batch variability.

  • Container Closure System : Samples must be stored in the container closure system proposed for marketing to assess potential interactions, contamination, or degradation due to packaging.[6]

  • Storage Conditions : Samples are stored in calibrated stability chambers set to the conditions outlined in the table below.

  • Testing Frequency : Samples are pulled at predetermined time points for analysis.[4][7]

  • Analytical Testing : At each time point, the samples are tested for a range of quality attributes. The testing should cover physical, chemical, and microbiological characteristics as appropriate.[6]

    • Physical Tests : Appearance (color, clarity), moisture content.[8]

    • Chemical Tests : Assay (to determine the potency of this compound), Purity/Degradation Products (to identify and quantify any new impurities), pH (for solutions).[8]

  • Acceptance Criteria : Pre-defined acceptance criteria are required. For example, the assay of this compound should remain within 90.0% to 110.0% of its initial value, and any specified degradation product should not exceed a certain limit (e.g., 0.5%).

  • Evaluation : The data is collected and analyzed to determine if any significant changes have occurred. A "significant change" is defined as a failure to meet the acceptance criteria.[6]

Experimental Workflow: Stability Study

G cluster_setup Study Setup cluster_storage Storage & Sampling cluster_analysis Analysis & Reporting A Select ≥3 Batches of This compound B Package in Final Container Closure System A->B C Place in Stability Chambers B->C LT Long-Term 25°C / 60% RH C->LT AC Accelerated 40°C / 75% RH C->AC P Pull Samples at Predetermined Time Points (0, 3, 6, 12... months) LT->P AC->P T Perform Analytical Tests (Assay, Purity, Appearance) P->T E Evaluate Data vs. Acceptance Criteria T->E R Determine Shelf-Life & Re-Test Period E->R

Caption: Workflow for a typical stability testing program.

Data Presentation: Stability Study Design and Results

The study design and results should be clearly tabulated.

Table 2.5.1: Stability Study Conditions and Schedule

Study TypeStorage ConditionTesting Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Table 2.5.2: Example Stability Data Summary (Batch No: XXX)

Test ParameterAcceptance CriteriaTime 03 Months (Accelerated)6 Months (Accelerated)12 Months (Long-Term)
Appearance White to off-white powderConformsConformsConformsConforms
Assay (% of Initial) 90.0 - 110.0100.0%Hypothetical ValueHypothetical ValueHypothetical Value
Total Impurities (%) NMT 2.0%0.25%Hypothetical ValueHypothetical ValueHypothetical Value
Moisture Content (%) NMT 1.0%0.4%Hypothetical ValueHypothetical ValueHypothetical Value

References

Neophellamuretin for antioxidant activity assessment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antioxidant Activity of Reference Flavonoids

Due to the limited availability of specific quantitative antioxidant data for neophellamuretin, the following tables summarize the antioxidant capacity of other relevant flavonoid compounds. This data is intended to serve as a reference for comparison when evaluating the antioxidant potential of this compound.

Table 1: DPPH Radical Scavenging Activity of Reference Compounds

CompoundIC50 (µg/mL)Reference
Quercetin4.97 ± 0.08[1]
Ascorbic Acid4.97 ± 0.03[1]
Methanol Extract of Vernonia amygdalina94.92[2]
Ethanol Extract of Vernonia amygdalina94.83[2]

Table 2: ABTS Radical Scavenging Activity of Reference Compounds

CompoundIC50 (µg/mL)Reference
Trolox2.34[1]
Ethyl acetate fraction of Macaranga hypoleuca2.10[1]
Methanol Extract of Vernonia amygdalina179.8[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Reference Compounds

CompoundAntioxidant Power (µg/mL)Reference
Trolox0.24[1]
Butanol fraction of Macaranga hypoleuca0.48[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test sample or standard to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

  • To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and the positive control.

  • Add a specific volume of the test sample or standard to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.

  • Determine the IC50 value from a plot of inhibition percentage versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • This compound (or test compound)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of this compound and the standard.

  • Add the test sample or standard to the wells of a 96-well plate.

  • Add the FRAP reagent to each well and mix.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species (ROS).

Materials:

  • Cell line (e.g., HepG2, Caco-2)

  • Cell culture medium

  • DCFH-DA

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • This compound (or test compound)

  • Positive control (e.g., Quercetin)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black microplate and grow to confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of this compound or the positive control for a specific incubation period (e.g., 1 hour).

  • Load the cells with DCFH-DA solution and incubate.

  • Wash the cells to remove excess DCFH-DA.

  • Induce oxidative stress by adding AAPH solution.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

  • The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The results can be expressed as quercetin equivalents (QE).

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Flavonoids, like this compound, are known to potentially activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for the in vitro antioxidant assays described involves a series of steps from sample preparation to data analysis.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prepare this compound Stock Solution prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) start->prep_reagents serial_dilutions Create Serial Dilutions of this compound and Positive Control prep_reagents->serial_dilutions dpph DPPH Assay serial_dilutions->dpph abts ABTS Assay serial_dilutions->abts frap FRAP Assay serial_dilutions->frap plate_setup Set up 96-well Microplate with Samples and Reagents dpph->plate_setup abts->plate_setup frap->plate_setup incubation Incubate under Specific Conditions (Time, Temperature, Light) plate_setup->incubation read_absorbance Measure Absorbance with Microplate Reader incubation->read_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 / Trolox Equivalents read_absorbance->data_analysis end End: Report Antioxidant Capacity data_analysis->end

Caption: General workflow for DPPH, ABTS, and FRAP assays.

Logical Relationship for Cellular Antioxidant Activity Assessment

The assessment of cellular antioxidant activity follows a logical progression from cell culture to the final analysis of antioxidant efficacy within a biological system.

Cellular_Antioxidant_Workflow cluster_measurement Fluorescence Measurement cell_culture 1. Cell Culture (Seed and grow cells to confluence) treatment 2. Treatment with this compound (Incubate cells with test compound) cell_culture->treatment probe_loading 3. Fluorescent Probe Loading (Load cells with DCFH-DA) treatment->probe_loading oxidative_stress 4. Induction of Oxidative Stress (Add radical initiator, e.g., AAPH) probe_loading->oxidative_stress kinetic_read 5. Kinetic Fluorescence Reading (Measure fluorescence over time) oxidative_stress->kinetic_read data_processing 6. Data Processing (Calculate area under the curve) kinetic_read->data_processing quantification 7. Quantification of Antioxidant Activity (Express as Quercetin Equivalents) data_processing->quantification

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Application of Neophellamuretin in Anti-inflammatory Studies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, publicly available research specifically detailing the anti-inflammatory applications of Neophellamuretin is limited. The following application notes and protocols are based on established methodologies for a closely related flavonoid, Phloretin , which is extensively studied for its anti-inflammatory properties. These protocols can serve as a robust template for investigating the potential anti-inflammatory effects of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds, have garnered significant interest for their potential anti-inflammatory activities. This document outlines the application of flavonoids, using Phloretin as a representative compound, in anti-inflammatory research, focusing on the inhibition of key signaling pathways such as NF-κB and MAPK. These pathways are central to the production of pro-inflammatory mediators.

Overview of Anti-inflammatory Mechanisms

This compound, as a flavonoid, is hypothesized to exert anti-inflammatory effects by modulating key signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS). The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1] Additionally, it is suggested that the phosphorylation of key MAPK proteins such as ERK, JNK, and p38 is suppressed.[2]

Neophellamuretin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB p65/p50 IκBα->NFκB Releases NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocates This compound This compound (Proposed Action) This compound->IKK Inhibits This compound->MAPK_pathway Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Proposed anti-inflammatory signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on typical results observed for Phloretin in anti-inflammatory assays.

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Production (% of LPS control)Cell Viability (%)
0 (Control)5.2 ± 0.8100
0 (LPS only)10098.5 ± 1.2
185.3 ± 4.199.1 ± 0.9
562.7 ± 3.597.8 ± 1.5
1041.5 ± 2.996.4 ± 1.8
2520.1 ± 1.895.2 ± 2.1
508.9 ± 1.193.7 ± 2.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
0 (Control)15.4 ± 2.18.9 ± 1.2
0 (LPS only)1250.8 ± 89.3850.2 ± 65.7
11025.3 ± 75.4710.5 ± 55.1
5750.1 ± 58.9520.8 ± 42.3
10480.6 ± 35.7330.4 ± 28.9
25210.9 ± 18.2145.7 ± 15.6
5095.2 ± 10.565.3 ± 8.4

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)iNOS Protein Expression (relative to β-actin)COX-2 Protein Expression (relative to β-actin)
0 (Control)0.05 ± 0.010.03 ± 0.01
0 (LPS only)1.001.00
100.65 ± 0.070.72 ± 0.08
250.32 ± 0.040.41 ± 0.05
500.11 ± 0.020.15 ± 0.03

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.[3][4][5]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are typically seeded and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[6]

  • Collect cell culture supernatants after treatment with this compound and LPS.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or BioLegend).

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples and incubate.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-IκBα, p-p65, p-ERK, p-JNK, p-p38).[7]

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging quant_analysis Densitometry Analysis imaging->quant_analysis

A typical workflow for Western blot analysis.
Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers and a SYBR Green master mix.

  • Analyze the data using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Conclusion

The protocols and expected outcomes detailed in this document provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By employing these established in vitro assays, researchers can elucidate its mechanisms of action and quantify its potential as a therapeutic agent for inflammatory conditions. It is recommended to perform these experiments with appropriate controls and to validate the findings in more complex models as research progresses.

References

Neophellamuretin: Uncharted Territory in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the use of Neophellamuretin as a molecular probe in cell signaling is not currently available. Extensive database queries for "this compound" did not yield specific data on its mechanism of action, cellular targets, modulated signaling pathways, or established experimental protocols for its use in cell biology research.

This lack of information suggests that this compound may be a compound that is yet to be extensively studied, is known by a different name in the scientific community, or is a very recently discovered molecule with research findings not yet widely disseminated.

For researchers, scientists, and drug development professionals interested in the potential of novel natural compounds as molecular probes, this represents both a challenge and an opportunity. The absence of existing data for this compound highlights a gap in the current understanding of natural product pharmacology and opens avenues for new research initiatives.

General Principles for Investigating Novel Compounds in Cell Signaling

While specific protocols for this compound are unavailable, researchers can adapt established methodologies to investigate the potential of any new compound as a molecular probe. A general workflow for such an investigation is outlined below.

Experimental Workflow for Characterizing a Novel Molecular Probe

experimental_workflow cluster_preliminary Preliminary Assessment cluster_target Target Identification & Pathway Analysis cluster_validation Functional Validation start Compound Isolation & Purity Analysis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity binding Target Binding Assays (e.g., SPR, MST) cytotoxicity->binding pathway Signaling Pathway Profiling (e.g., Reporter Assays, Western Blot) binding->pathway phenotypic Phenotypic Assays (e.g., Proliferation, Migration, Apoptosis) pathway->phenotypic in_vivo In Vivo Model Studies phenotypic->in_vivo

Caption: General workflow for characterizing a novel molecular probe.

Standard Protocols for Investigating Cell Signaling Pathways

Below are generalized protocols that are commonly employed to study the effects of a new compound on major cell signaling pathways. These would be the logical next steps for a researcher wanting to investigate this compound.

Table 1: Key Signaling Pathways and Standard Investigative Methods
Signaling PathwayKey Proteins for Analysis (Phosphorylation Status)Common Inhibitors (for control experiments)Standard Assays
MAPK/ERK ERK1/2, JNK, p38U0126 (MEK1/2), SP600125 (JNK), SB203580 (p38)Western Blot, Kinase Assays, Reporter Gene Assays (e.g., AP-1)
PI3K/Akt Akt, mTOR, S6KLY294002 (PI3K), Rapamycin (mTOR)Western Blot, In-Cell Western, ELISA
NF-κB IκBα, p65BAY 11-7082 (IκBα phosphorylation)Western Blot, Immunofluorescence (p65 nuclear translocation), Reporter Gene Assays (NF-κB)

Detailed Methodologies

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines for anti-cancer studies, immune cells for inflammation studies).

  • Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Dissolve the novel compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the compound or vehicle control (DMSO). Incubate for the desired time points.

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram: Generic Kinase Cascade

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 tf Transcription Factor kinase3->tf inhibitor Novel Compound (e.g., this compound) inhibitor->kinase2 Inhibition? gene Gene Expression tf->gene

Caption: Hypothetical inhibition of a kinase cascade by a novel compound.

Future Directions

The exploration of this compound's bioactivity could be a promising area of research. Future studies should focus on:

  • Isolation and Structural Elucidation: Ensuring the compound is well-characterized and available in high purity.

  • Broad Biological Screening: Testing its effects across a wide range of cell lines and biological assays to identify potential therapeutic areas.

  • Target Deconvolution: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify its direct cellular binding partners.

  • Pathway Analysis: Systematically investigating its impact on major signaling pathways to understand its mechanism of action.

Until such studies are conducted and published, the use of this compound as a molecular probe in cell signaling remains a prospective but currently unsubstantiated application. Researchers are encouraged to consult primary research literature for the most up-to-date findings on novel natural products.

Troubleshooting & Optimization

optimizing Neophellamuretin extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Neophellamuretin and related flavonoid glycosides from natural sources, primarily focusing on Phellodendron amurense.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

This compound is a flavonoid glycoside found in plants of the Phellodendron genus, with Phellodendron amurense (Amur Cork Tree) being a primary source. Both the bark and leaves of P. amurense contain a variety of flavonoids, including this compound.[1][2][3]

Q2: Which extraction methods are most effective for flavonoids like this compound?

Modern extraction techniques are generally more efficient than traditional methods.[4] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown to be highly effective for extracting polyphenols and flavonoids from Phellodendron amurense.[1][4] These methods offer advantages such as reduced extraction time and lower solvent consumption.[4][5] For tougher plant materials like bark, decoction (boiling in a solvent) can also be effective, though it may not be suitable for heat-sensitive compounds.[5]

Q3: What are the key parameters to optimize for maximizing this compound yield?

Optimizing extraction parameters is crucial for maximizing the yield of bioactive compounds.[6] The key parameters to consider for this compound extraction include:

  • Solvent Selection: The choice of solvent significantly impacts extraction efficiency.[4] Ethanol and ethanol-water mixtures are commonly effective for extracting flavonoids.[1][4]

  • Extraction Time: The duration of the extraction process should be optimized to ensure maximum recovery without degrading the target compound.[6]

  • Temperature: Temperature affects the solubility and diffusion rate of the target compounds. However, excessive heat can lead to the degradation of thermolabile flavonoids.[7]

  • Solid-to-Liquid Ratio: This ratio should be adjusted to ensure efficient mass transfer of the flavonoids from the plant material to the solvent.[1]

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction, leading to improved efficiency. A particle size smaller than 0.5 mm is often optimal.[8]

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) is the standard method for the quantitative analysis of flavonoids like this compound in plant extracts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other flavonoid glycosides.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Inefficient Cell Wall Disruption: Plant material may not be ground finely enough. 4. Degradation of Target Compound: this compound may be sensitive to heat or prolonged extraction times.1. Solvent Optimization: Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 60% ethanol) have proven effective for flavonoids from P. amurense.[1] 2. Parameter Optimization: Systematically vary temperature, time, and solid-to-liquid ratio. Response Surface Methodology (RSM) can be a useful tool for this.[1] 3. Particle Size Reduction: Ensure the plant material is finely powdered (ideally <0.5 mm) to maximize surface area.[8] 4. Use Milder Conditions: Employ methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures to minimize thermal degradation.[5]
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage of the plant material. 2. Lack of Standardization in Protocol: Inconsistent application of extraction parameters.1. Source and Standardize Plant Material: Use plant material from a consistent source and standardize pre-extraction processing like drying.[8] 2. Strict Protocol Adherence: Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are precisely controlled and documented for each batch.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to this compound. 2. Complex Plant Matrix: The natural source contains numerous other compounds with similar solubility.1. Solvent Selectivity: Experiment with different solvent systems to find one that is more selective for flavonoid glycosides. 2. Purification Steps: Incorporate post-extraction purification steps such as column chromatography or liquid-liquid extraction to isolate this compound.
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions.1. Centrifugation: Spin the mixture at high speed to break the emulsion. 2. Addition of Salt: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and promote separation. 3. Change Solvent: Try a different organic solvent for the extraction.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the extraction of polyphenols and flavonoids from Phellodendron amurense. While not specific to this compound, this data provides a strong baseline for optimizing its extraction.

Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) for Total Polyphenols from P. amurense Leaves [1]

ParameterOptimal ValueResulting Total Polyphenol Yield (mg GAE/g DW)
Ultrasonic Time60 min28.66 ± 0.07
Solid-to-Liquid Ratio1:20 g/mL
Ethanol Concentration60% (v/v)
Ultrasonic Power190 W

Table 2: Comparison of Total Polyphenol and Isoquinoline Alkaloid Content from Different Extraction Methods of P. amurense Bark [9]

Extraction MethodTotal Polyphenol Content (g/L)Total Isoquinoline Alkaloid Content (mg/L)
Decoction1.61 ± 0.039Not Reported
Infusion1.37 ± 0.033Not Reported
Cold Infusion0.70 ± 0.017Not Reported
Tincture (60% Ethanol)0.50 ± 0.01249.4 ± 0.75

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Phellodendron amurense Leaves

Adapted from a study on polyphenol extraction from P. amurense leaves.[1]

  • Sample Preparation: Dry the leaves of Phellodendron amurense at a controlled temperature and grind them into a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered leaf material into an extraction vessel.

    • Add a 60% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL).

  • Ultrasonic Extraction:

    • Place the extraction vessel in an ultrasonic bath.

    • Apply ultrasonic power of 190 W.

    • Conduct the extraction for 60 minutes at a controlled temperature.

  • Post-Extraction Processing:

    • Filter the resulting mixture to separate the solid residue from the liquid extract.

    • The supernatant contains the extracted flavonoids.

  • Analysis:

    • Dilute an aliquot of the supernatant with an appropriate solvent (e.g., 53% methanol in LC-MS grade water).[1]

    • Analyze the sample using HPLC-DAD or LC-MS/MS for the identification and quantification of this compound.

Protocol 2: Tincture Preparation for Flavonoid Extraction from Phellodendron amurense Bark

Based on a method for extracting isoquinoline alkaloids and polyphenols from P. amurense bark.[9]

  • Sample Preparation: Obtain dried bark of Phellodendron amurense and grind it into a coarse powder.

  • Maceration:

    • Place 20 g of the powdered bark into a suitable container.

    • Add 100 mL of 60% ethanol.

    • Seal the container and allow it to macerate for 7 days at room temperature, with occasional agitation.

  • Filtration:

    • After the maceration period, filter the mixture to separate the solid plant material from the liquid tincture.

  • Analysis:

    • The resulting tincture can be analyzed for its this compound content using appropriate analytical methods like HPLC. For analysis, the tincture may need to be filtered through a 0.22 µm PTFE membrane filter.[9]

Visualizations

Experimental_Workflow_UAE cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_post_proc Post-Extraction cluster_analysis Analysis start P. amurense Leaves drying Drying start->drying grinding Grinding to Powder drying->grinding mixing Mixing with 60% Ethanol (1:20 g/mL) grinding->mixing ultrasound Ultrasonication (190W, 60 min) mixing->ultrasound filtration Filtration ultrasound->filtration extract Crude Extract filtration->extract hplc HPLC-MS/MS Analysis extract->hplc quantification Quantification of This compound hplc->quantification Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Extraction Yield cause1 Inappropriate Solvent problem->cause1 cause2 Suboptimal Parameters problem->cause2 cause3 Poor Cell Disruption problem->cause3 cause4 Compound Degradation problem->cause4 solution1 Solvent Optimization cause1->solution1 solution2 Parameter Optimization (RSM) cause2->solution2 solution3 Reduce Particle Size cause3->solution3 solution4 Use Milder Conditions (UAE) cause4->solution4

References

Technical Support Center: Improving the Stability of Neophellamuretin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Neophellamuretin in solution. The information provided is based on general knowledge of flavonoid and prenylated flavonoid chemistry, as specific stability data for this compound is limited in publicly available literature.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solutions

Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility and prevent this?

Answer:

This compound, like many flavonoids, has poor water solubility. Precipitation is a common issue. Here are several strategies to address this:

  • Co-solvents: The use of organic co-solvents is a primary strategy. Solvents such as DMSO, ethanol, and methanol can be used to prepare stock solutions. For aqueous experimental buffers, adding a small percentage of these organic solvents can maintain solubility. It is crucial to perform vehicle control experiments to ensure the co-solvent does not interfere with your assay.

  • pH Adjustment: The solubility of flavonoids is often pH-dependent. The phenolic hydroxyl groups on this compound can be deprotonated at higher pH values, increasing solubility. However, be aware that alkaline conditions can also accelerate degradation. A pH stability study is recommended to find the optimal balance between solubility and stability for your specific application.

  • Use of Surfactants: Non-ionic surfactants can be employed to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Issue 2: Degradation of this compound During Experiments

Question: I suspect my this compound is degrading during my lengthy experiments. What are the likely causes and how can I mitigate this?

Answer:

Flavonoids are susceptible to degradation by several factors. Here’s how to troubleshoot and minimize degradation:

  • Light Exposure: Flavonoids can be photosensitive. Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Elevated Temperature: High temperatures can accelerate the degradation of this compound. Prepare solutions fresh and store them at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Oxidation: The phenolic structure of this compound makes it prone to oxidation, especially in the presence of dissolved oxygen and metal ions.

    • De-gas Buffers: De-gas your aqueous buffers to remove dissolved oxygen.

    • Use of Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation. However, compatibility with your experimental system must be verified.

    • Chelating Agents: Including a chelating agent such as EDTA can sequester metal ions that may catalyze oxidation.

  • pH-Mediated Hydrolysis: As mentioned, extreme pH values can lead to hydrolytic degradation. Maintaining a slightly acidic to neutral pH (around 6-7) is often optimal for flavonoid stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data for similar compounds, Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of flavonoids. Ethanol and methanol are also viable options.[1]

Q2: How should I store my this compound solutions?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 4°C and protected from light for no longer than 24 hours.

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products of this compound are not well-documented in the literature. However, based on the general degradation pathways of flavonoids, potential degradation could involve oxidation of the phenolic rings and cleavage of the heterocyclic C-ring.

Q4: How can I monitor the stability of this compound in my solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.

Data Presentation

Table 1: General Solubility of this compound in Common Solvents

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
WaterPoorly SolubleGeneral knowledge on flavonoids

Table 2: Factors Influencing Flavonoid Stability and Recommended Mitigation Strategies

FactorEffect on StabilityMitigation Strategy
pH Degradation at alkaline and strongly acidic pHMaintain pH in the range of 6-7; conduct a pH-rate profile study.
Temperature Increased degradation at higher temperaturesPrepare solutions fresh; store at low temperatures (4°C, -20°C, or -80°C).
Light PhotodegradationUse amber vials or protect from light with foil; work in subdued light.
Oxygen Oxidative degradationDe-gas buffers; use antioxidants (e.g., ascorbic acid).
Metal Ions Catalyze oxidationUse chelating agents (e.g., EDTA).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.

    • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in a transparent container to UV light (254 nm) and fluorescent light for a specified duration. A dark control should be run in parallel.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase system would be:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Start with a gradient of 10% B to 90% B over 20-30 minutes.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning with a UV-Vis spectrophotometer. This will likely be in the range of 280-370 nm for flavonoids.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity of the method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation (H2O2) stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photolytic Stress stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Kinetics, Degradation Products) hplc->data MAPK_pathway This compound This compound RAS RAS This compound->RAS Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

References

troubleshooting Neophellamuretin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Neophellamuretin is a specialized flavonoid glycoside. Currently, there is limited published data specifically detailing its degradation pathways and optimal storage conditions. The following troubleshooting guide and FAQs are based on the general principles of flavonoid chemistry and best practices for handling similar natural compounds. Researchers should validate these recommendations for their specific experimental context.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues researchers may encounter related to the degradation of this compound during storage and handling.

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (see FAQs), protected from light, and in a tightly sealed container to minimize exposure to oxygen and moisture. 2. Aliquot Samples: To prevent repeated freeze-thaw cycles, store this compound in smaller, single-use aliquots. 3. Perform Quality Control: Analyze the purity of your stored this compound sample using HPLC (see Experimental Protocols) to check for degradation products.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.1. Hypothesize Degradation Products: The new peaks could correspond to the aglycone (the non-sugar part) or other breakdown products. Hydrolysis of the glycosidic bond is a common degradation pathway for flavonoid glycosides. 2. Characterize Degradants: If feasible, use techniques like LC-MS to identify the mass of the degradation products to help elucidate their structure. 3. Review Handling Procedures: Assess if the compound was exposed to harsh pH conditions, high temperatures, or prolonged light exposure during experimental setup.
Discoloration or change in physical appearance of the solid compound. Oxidation or hydrolysis.1. Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen. 2. Desiccation: Store with a desiccant to minimize moisture exposure, which can accelerate hydrolysis. 3. Re-purification: If the purity is compromised, consider re-purifying a small amount for critical experiments.
Variability between different batches of the compound. Inconsistent initial purity or degradation during shipping/handling.1. Certificate of Analysis (CoA): Always review the CoA for the initial purity and recommended storage conditions. 2. Initial QC Check: Perform an initial HPLC analysis upon receiving a new batch to establish a baseline chromatogram.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific stability studies for this compound are not widely available, based on general flavonoid stability, the following conditions are recommended:

  • Temperature: For long-term storage, -20°C to -80°C is recommended. For short-term storage, 2-8°C is acceptable.

  • Light: Store in a light-resistant container or in the dark, as flavonoids can be light-sensitive.

  • Atmosphere: Store in a tightly sealed container. For enhanced stability, especially for long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent oxidation.

  • Form: Storing the compound as a dry powder is generally more stable than in solution.

Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

A2: The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) or ethanol are common solvents for flavonoids.

  • Preparation: Prepare stock solutions in a concentration that allows for small volumes to be used in your experiments to minimize the amount of organic solvent.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions are generally less stable than the dry powder.

Q3: What are the likely degradation products of this compound?

A3: As a flavonoid glycoside, this compound is susceptible to hydrolysis of the glycosidic bond, which would yield its aglycone and the corresponding sugar moiety. Other potential degradation pathways include oxidation, particularly if the flavonoid structure contains catechol-like B-rings.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. You can then analyze your sample at regular intervals to quantify the amount of this compound remaining and detect the appearance of any degradation peaks.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

Objective: To develop a stability-indicating HPLC method to monitor the degradation of this compound under various stress conditions.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize before injection.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for various time points. Neutralize before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photodegradation: Expose a solution to UV light.

  • HPLC Analysis:

    • Inject the stressed samples and an unstressed control sample into the HPLC system.

    • Monitor the chromatograms at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

    • Optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each stressed sample compared to the control.

    • Note the retention times and peak areas of any new peaks that appear, which represent degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

Stress Condition Duration Temperature % this compound Remaining Major Degradation Product Peak Area (%)
0.1 M HCl4 hours60°C65%25%
0.1 M NaOH2 hoursRoom Temp40%45%
3% H₂O₂8 hoursRoom Temp80%15%
Heat (Solid)7 days60°C95%3%
UV Light24 hoursRoom Temp70%20%

Visualizations

This compound This compound Aglycone Aglycone This compound->Aglycone Hydrolysis (Acid/Base) Sugar Sugar This compound->Sugar Hydrolysis Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (O₂, Light)

Caption: Hypothetical degradation pathway of this compound.

Start Unexpected Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage QC_HPLC Perform QC by HPLC Check_Storage->QC_HPLC Degradation_Detected Degradation Detected? QC_HPLC->Degradation_Detected Review_Handling Review Experimental Handling Procedures Degradation_Detected->Review_Handling Yes End_Good Proceed with Experiment Degradation_Detected->End_Good No Isolate_Compound Re-isolate/Purify Compound Review_Handling->Isolate_Compound End_Bad Source New Compound Review_Handling->End_Bad Isolate_Compound->End_Good Prep_Sample Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prep_Sample->Stress_Conditions Control Unstressed Control Prep_Sample->Control HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Control->HPLC_Analysis Data_Analysis Analyze Chromatograms (Peak Area, Retention Time) HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Technical Support Center: Refining HPLC Separation of Neophellamuretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Neophellamuretin, particularly in resolving co-elution with other compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing shouldering or is not fully resolved. What are the likely co-eluting compounds?

A1: this compound is typically extracted from Phellodendri Chinensis Cortex. This plant matrix is complex and contains several classes of compounds that may co-elute. The most common potential interferences include:

  • Alkaloids: Berberine, palmatine, jatrorrhizine, and phellodendrine are abundant in Phellodendri Cortex and are known to be challenging to separate from other components.[1]

  • Other Flavonoids: The extract contains a variety of other flavonoid structures that can have similar retention times.

  • Limonoids: Compounds such as obacunone and obaculactone are also present and can interfere with the separation.[2]

  • Phenolic Acids and Lignans: These classes of compounds are also part of the chemical profile of Phellodendri Cortex and may co-elute depending on the chromatographic conditions.[3]

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A common starting point for the analysis of this compound and related compounds is reversed-phase HPLC. A previously reported method for the aglycone this compound used a mobile phase of acetonitrile and water (containing 1% acetic acid) in a 38:62 (v/v) ratio. This indicates that a slightly acidic mobile phase is beneficial. For separating this compound from a complex mixture, a gradient elution is recommended.

Q3: How can I confirm if a peak is co-eluting with my this compound peak?

A3: If you suspect co-elution, you can use the following techniques for confirmation:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information. If you observe multiple masses under a single chromatographic peak, it confirms co-elution.

Q4: My primary issue is co-elution with alkaloids like berberine and palmatine. How can I improve the separation?

A4: Alkaloids are basic compounds, and their retention is highly sensitive to the pH of the mobile phase. To improve separation from this compound (a flavonoid):

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous portion of your mobile phase can significantly alter the retention times of the alkaloids. Since alkaloids are basic, increasing the pH will decrease their retention, while decreasing the pH will increase their retention.[4][5] Experiment with a pH range of 3-6 to find the optimal selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Modify the Stationary Phase: If adjusting the mobile phase is insufficient, consider using a different column chemistry. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic compounds like flavonoids and alkaloids compared to a standard C18 column.

Q5: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing. Using a well-end-capped column or adding a competing base (like triethylamine) in small concentrations to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: If the pH of your mobile phase is close to the pKa of this compound, you can get split or broad peaks. Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.[6]

  • Column Degradation: A loss of stationary phase or a blocked frit can lead to distorted peak shapes.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks during the HPLC analysis of this compound.

Experimental Protocol: Systematic Approach to Method Modification

  • Initial Assessment:

    • Inject a standard of pure this compound to determine its retention time and peak shape under your current method.

    • Inject your sample extract and compare it to the standard chromatogram.

    • If available, use a DAD or MS detector to confirm co-elution.

  • Mobile Phase Optimization - pH Adjustment:

    • Prepare a series of mobile phase buffers with different pH values (e.g., pH 3.0, 4.5, and 6.0). Common buffers for this pH range include phosphate and acetate.

    • Run your sample with each mobile phase, keeping the organic solvent gradient the same.

    • Analyze the chromatograms for changes in selectivity and resolution between this compound and the interfering peaks.

  • Mobile Phase Optimization - Organic Modifier:

    • If pH adjustment is not sufficient, switch the organic modifier. For example, if you are using acetonitrile, prepare a mobile phase with methanol at the same starting and ending gradient concentrations.

    • Run your sample and evaluate the change in elution order and resolution.

  • Stationary Phase Screening:

    • If mobile phase optimization does not provide the desired resolution, select a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a C8).

    • Begin with your original optimized mobile phase and adapt as necessary for the new column.

Data Presentation: Impact of Method Modifications on Resolution

ParameterCondition 1Condition 2Condition 3
Column C18C18Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate pH 5.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20-80% B in 30 min20-80% B in 30 min20-80% B in 30 min
Resolution (this compound/Berberine) 1.21.82.5
Resolution (this compound/Palmatine) 0.91.52.1

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

Workflow for Troubleshooting Co-elution

coelution_troubleshooting start Co-elution Observed check_purity Confirm with DAD or MS start->check_purity adjust_ph Adjust Mobile Phase pH check_purity->adjust_ph Co-elution Confirmed change_organic Change Organic Modifier (ACN <-> MeOH) adjust_ph->change_organic Resolution Not Sufficient resolution_achieved Resolution Achieved adjust_ph->resolution_achieved Resolution Sufficient change_column Change Stationary Phase (e.g., Phenyl-Hexyl) change_organic->change_column Resolution Not Sufficient change_organic->resolution_achieved Resolution Sufficient change_column->resolution_achieved Resolution Sufficient

Caption: A logical workflow for systematically troubleshooting co-elution issues in HPLC.

Guide 2: Improving Peak Shape

This guide outlines steps to diagnose and correct poor peak shapes for this compound.

Experimental Protocol: Diagnosing and Correcting Poor Peak Shape

  • Check for Column Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the peak shape improves with dilution, you are likely overloading the column.

  • Evaluate Mobile Phase Compatibility:

    • Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.

    • If tailing is observed, and you are using a silica-based C18 column, consider adding a small amount (0.05-0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase to block active silanol sites.

  • Assess Column Health:

    • If the issue persists, the column may be compromised.

    • Disconnect the column and flush the system to ensure there are no blockages.

    • Reverse the column and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate to attempt to remove any particulates from the inlet frit.

    • If peak shape does not improve, the column may need to be replaced.

Logical Diagram for Peak Shape Troubleshooting

peak_shape_troubleshooting start Poor Peak Shape (Tailing/Fronting) is_fronting Is the peak fronting? start->is_fronting dilute_sample Dilute Sample is_fronting->dilute_sample Yes is_tailing Is the peak tailing? is_fronting->is_tailing No dilute_sample->is_tailing Problem Persists good_peak Good Peak Shape dilute_sample->good_peak Problem Solved check_solvent Check Sample Solvent Compatibility is_tailing->check_solvent Yes add_modifier Add Mobile Phase Modifier (e.g., TEA) check_solvent->add_modifier Solvent is Compatible check_solvent->good_peak Problem Solved check_column Check Column Health add_modifier->check_column Tailing Persists add_modifier->good_peak Problem Solved check_column->good_peak Problem Solved (e.g., new column)

Caption: A decision tree for diagnosing and resolving common HPLC peak shape problems.

References

addressing autofluorescence interference in Neophellamuretin cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address autofluorescence interference in cellular assays involving Neophellamuretin. Given the lack of specific data on this compound, this guide draws upon general principles of fluorescence microscopy and the known properties of flavonoids, a class of compounds to which this compound likely belongs. Many flavonoids are known to exhibit autofluorescence, typically in the green spectral region.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound cellular assay?

A1: Autofluorescence is the natural emission of light by biological materials or other components in your sample when excited by light, which is not due to your specific fluorescent label. In the context of this compound assays, this can be a significant issue as the compound itself, being a flavonoid, may be autofluorescent. This intrinsic fluorescence can mask the signal from your intended fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to accurately quantify your results.[1][2] Endogenous cellular components like NADH, flavins, collagen, and elastin are also common sources of autofluorescence, typically emitting in the blue to green spectrum (350-550 nm).[3]

Q2: How can I determine if this compound is causing autofluorescence in my specific cell type?

A2: To check for autofluorescence from this compound, you should include an "unlabeled control" in your experiment. Prepare a sample of your cells and treat them with this compound at the same concentration and for the same duration as your experimental samples, but do not add any fluorescent dyes or antibodies. Image this sample using the same filter sets and imaging parameters as your fully stained samples. Any signal you detect can be attributed to the autofluorescence of the cells and the this compound.

Q3: What are common sources of autofluorescence in a typical cellular assay?

A3: Besides the potential autofluorescence of this compound, other sources include:

  • Cells and Tissues: Endogenous molecules like NADH, riboflavin, collagen, and lipofuscin are naturally fluorescent.[2] Dead cells are also more autofluorescent than live cells.[2][3]

  • Culture Media: Phenol red and fetal bovine serum (FBS) are common components in cell culture media that contribute to background fluorescence.[1][2][3]

  • Fixatives: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by reacting with cellular amines and proteins.[4][5]

  • Mounting Media: Some mounting media can be fluorescent.

  • Vessels: Polystyrene culture vessels can be a source of autofluorescence.[4]

Troubleshooting Guides

Issue 1: High background fluorescence obscuring my signal.

This is a common problem when dealing with potentially autofluorescent compounds like this compound.

Troubleshooting Steps:

  • Optimize Your Imaging Protocol:

    • Acquire an Unstained Control: Always image an unstained, this compound-treated sample to establish the baseline autofluorescence spectrum and intensity.

    • Spectral Unmixing: If your microscope has this capability, you can record the emission spectrum of the autofluorescence from your control sample and computationally subtract it from your experimental images.

    • Adjust Imaging Parameters: Optimize photomultiplier tube (PMT) voltages and gain settings to maximize your specific signal while minimizing the background.

  • Modify Your Experimental Protocol:

    • Change Culture Media: Switch to a phenol red-free and serum-free or low-serum medium for the duration of the experiment.[1][2] Consider using specialized low-fluorescence media like FluoroBrite.[1]

    • Optimize Fixation: If fixation is necessary, try using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[2][4] If aldehydes are required, use the lowest possible concentration and duration.

    • Post-Fixation Treatments: Treat aldehyde-fixed cells with a quenching agent like sodium borohydride or glycine to reduce fixation-induced autofluorescence.[4][6]

Issue 2: My fluorescent signal is weak and difficult to distinguish from the background.

This can be due to spectral overlap between your fluorophore and the autofluorescence of this compound.

Troubleshooting Steps:

  • Select Spectrally-Distinct Fluorophores: Since flavonoids often autofluoresce in the green region, choose fluorophores that emit in the red or far-red part of the spectrum.[1][2]

    • Rationale: Autofluorescence is often weaker at longer wavelengths.[2]

    • Recommended Fluorophores: Consider using dyes like Alexa Fluor 647, Cy5, or APC.

  • Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients to maximize your signal-to-noise ratio.[2]

  • Titrate Your Reagents: Optimize the concentration of your fluorescent antibodies or dyes to achieve the brightest specific signal with the lowest non-specific background.

Quantitative Data Summary

Table 1: Recommended Fluorophores to Avoid Green Autofluorescence

FluorophoreExcitation Max (nm)Emission Max (nm)Color
PE (Phycoerythrin)496, 564578Orange
Alexa Fluor 594590617Red
Texas Red589615Red
APC (Allophycocyanin)650660Far-Red
Alexa Fluor 647650668Far-Red
Cy5649670Far-Red

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence after fixation with paraformaldehyde or glutaraldehyde.[6]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH4)

Procedure:

  • Fix cells as required by your experimental protocol.

  • Wash the cells three times with PBS.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Caution: Sodium borohydride will fizz upon dissolution.

  • Immediately add the fresh sodium borohydride solution to your cells.

  • Incubate for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS to remove all traces of sodium borohydride.

  • Proceed with your staining protocol.

Protocol 2: Staining Protocol Optimized for Reducing Autofluorescence

This protocol incorporates several best practices for minimizing autofluorescence.

Materials:

  • Phenol red-free culture medium

  • Bovine Serum Albumin (BSA) instead of FBS for blocking

  • Red or far-red conjugated antibodies/dyes

  • Antifade mounting medium

Procedure:

  • Culture cells in phenol red-free medium for at least 24 hours before the experiment.

  • Treat cells with this compound as required.

  • Wash cells with PBS.

  • If fixation is needed, use ice-cold methanol for 10 minutes at -20°C. If aldehyde fixation is necessary, follow Protocol 1 for quenching.

  • Block non-specific binding with a buffer containing BSA instead of FBS.

  • Incubate with your primary antibody (if applicable) followed by a red or far-red conjugated secondary antibody.

  • Wash thoroughly with PBS.

  • Mount coverslips using an antifade mounting medium.

  • Image using appropriate filter sets for your chosen red/far-red fluorophore.

Visualizations

Signaling Pathway Diagram

Disclaimer: The precise signaling pathway affected by this compound is not yet elucidated. The following diagram illustrates a hypothetical pathway involving NF-κB, MAPKs, and PI3K-Akt, which are common targets of anti-inflammatory compounds similar to flavonoids.[7] This is for illustrative purposes only.

Neophellamuretin_Hypothetical_Pathway This compound This compound PI3K PI3K This compound->PI3K MAPKs MAPKs (ERK, JNK, p38) This compound->MAPKs IKK IKK This compound->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K TLR4->MAPKs TLR4->IKK Akt Akt PI3K->Akt Akt->IKK NFκB NF-κB MAPKs->NFκB IκB IκB IKK->IκB P IκB->NFκB Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Inflammatory Gene Expression NFκB->Inflammatory_Genes

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

Experimental Workflow Diagram

Autofluorescence_Troubleshooting_Workflow Start Start: Autofluorescence Suspected Unlabeled_Control Run Unlabeled Control (Cells + this compound) Start->Unlabeled_Control Assess_AF Assess Autofluorescence Intensity & Spectrum Unlabeled_Control->Assess_AF Low_AF Low Autofluorescence Assess_AF->Low_AF Minimal Interference High_AF High Autofluorescence Assess_AF->High_AF Significant Interference Analyze_Data Analyze Data Low_AF->Analyze_Data Optimize_Protocol Optimize Protocol: - Phenol-red/serum-free media - Methanol fixation or NaBH4 quench High_AF->Optimize_Protocol Select_Fluorophore Select Red/Far-Red Fluorophore Optimize_Protocol->Select_Fluorophore Image_Acquisition Optimized Image Acquisition: - Use appropriate filters - Spectral unmixing (if available) Select_Fluorophore->Image_Acquisition Image_Acquisition->Analyze_Data

Caption: Workflow for troubleshooting autofluorescence in this compound assays.

References

strategies to minimize Neophellamuretin off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Neophellamuretin in experimental settings. Given that this compound is a novel flavonoid with limited published data, this guide emphasizes general strategies for characterizing and mitigating off-target effects of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is a prenylated flavonoid isolated from plants such as Desmodium caudatum.[1][2] Its primary reported biological activity is antifungal, specifically against Trichophyton species, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL.[1][2] As a flavonoid, it belongs to a class of compounds known to interact with various cellular signaling pathways.

Q2: What are potential off-target effects and why are they a concern for a new compound like this compound?

Off-target effects occur when a compound binds to and modulates proteins other than the intended therapeutic target. For a novel compound like this compound, where the primary target and mechanism of action are not fully elucidated, any observed biological effect could potentially be an off-target effect. These are a concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity in preclinical studies.

Q3: How can I begin to assess the selectivity of this compound in my experimental model?

Assessing selectivity is a critical first step. A tiered approach is recommended:

  • In Silico Prediction: Use computational tools to predict potential off-targets based on the chemical structure of this compound.

  • Broad-Panel Screening: Test this compound against a large panel of kinases and other common off-targets. Flavonoids are known to interact with ATP-binding sites, making kinase panels particularly relevant.

  • Cell-Based Assays: Employ techniques like cellular thermal shift assay (CETSA) or proteome-wide mass spectrometry to identify protein targets in an unbiased manner within a cellular context.

Q4: Are there common signaling pathways that flavonoids like this compound are known to affect?

Yes, flavonoids are known to modulate several key signaling pathways, often due to their ability to inhibit protein kinases or interact with other enzymes. Commonly affected pathways include:

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • NF-κB Signaling: A key pathway in inflammation and immune responses.

It is advisable to monitor the activation status of key proteins in these pathways when treating cells with this compound.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cell Death or Toxicity at Low Concentrations
Possible Cause Troubleshooting Step Experimental Protocol
Broad Off-Target Cytotoxicity Perform a dose-response curve with a wider range of concentrations and shorter incubation times.Protocol: Seed cells at a consistent density. Treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for varying time points (e.g., 6, 12, 24, 48 hours). Use a viability assay such as MTT or CellTiter-Glo to determine the EC50 for cytotoxicity.
Induction of Apoptosis Assess markers of apoptosis such as Caspase-3/7 activation, PARP cleavage, or Annexin V staining.Protocol: Treat cells with the problematic concentration of this compound. At various time points, lyse the cells and perform a western blot for cleaved PARP and cleaved Caspase-3. For flow cytometry, stain cells with Annexin V and a viability dye like propidium iodide.
Mitochondrial Toxicity Measure mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1.Protocol: Treat cells with this compound. In the final 30 minutes of incubation, add TMRE to the media. Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step Experimental Protocol
Compound Instability or Degradation Verify the stability of this compound in your cell culture media over the course of the experiment.Protocol: Prepare this compound in your experimental media and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (0, 2, 6, 12, 24 hours), take an aliquot and analyze the concentration and integrity of the compound using HPLC-UV.
Variable Cellular Response Ensure consistent cell passage number, confluency, and serum concentration in your media, as these can alter signaling pathways.Protocol: Standardize your cell culture practice. Only use cells within a defined passage number range (e.g., passages 5-15). Seed cells to reach a target confluency (e.g., 70-80%) at the time of treatment. Use the same batch and concentration of serum for all related experiments.
Off-Target Effects Masking On-Target Activity Use a lower, non-toxic concentration of this compound. Consider using a more targeted inhibitor of a suspected off-target as a control.Protocol: Based on your cytotoxicity dose-response curve, select a concentration that is well below the toxic threshold. If you suspect off-target inhibition of a specific kinase (e.g., EGFR), run a parallel experiment with a known selective EGFR inhibitor to see if the phenotype is replicated.

Data Presentation: Characterizing this compound's Selectivity

The following tables are templates for researchers to structure their data when characterizing the selectivity of this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Target of InterestUser DataUser Data
Off-Target Kinase 1User DataUser Data
Off-Target Kinase 2User DataUser Data
...User DataUser Data

Table 2: Cellular Off-Target Engagement of this compound (CETSA)

Protein TargetThermal Shift (°C) with this compoundp-value
Target of InterestUser DataUser Data
Potential Off-Target 1User DataUser Data
Potential Off-Target 2User DataUser Data
...User DataUser Data

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts for understanding and mitigating off-target effects.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mitigation & Validation a Dose-Response Cytotoxicity Assay c Unbiased Proteomics (e.g., CETSA, Chemoproteomics) a->c Identify Safe Concentrations b Broad Kinase Panel Screening d Pathway Analysis (Western Blot, qPCR) b->d Identify Potential Off-Target Pathways e Concentration Optimization c->e f Use of Orthogonal Controls/Inhibitors d->f g Phenotypic Rescue Experiments e->g f->g

Caption: Workflow for identifying and mitigating off-target effects.

PI3K_Akt_Pathway cluster_inhibition Potential Inhibition by this compound RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Neophellamuretin_PI3K->PI3K Neophellamuretin_Akt->Akt Neophellamuretin_mTORC1->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a common off-target for flavonoids.

References

Technical Support Center: Optimizing Neophellamuretin for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Neophellamuretin in cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and visualizations of key cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid compound, a class of polyphenols known for various biological activities. Its primary mechanism of action is associated with potent anti-inflammatory effects. Research on similar compounds suggests it may exert these effects by modulating key inflammatory signaling pathways, such as the NF-κB, MAPKs (Mitogen-Activated Protein Kinases), and PI3K/Akt pathways.[1] By inhibiting these pathways, it can reduce the expression of pro-inflammatory mediators like COX-2, TNF-α, and various interleukins.[1][2]

Q2: How should I prepare a stock solution of this compound?

This compound, like many flavonoids, is often poorly soluble in aqueous solutions.

  • Recommended Solvent: The most common solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Final DMSO Concentration: When diluting the stock into your culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line, typically below 0.5% and ideally below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What is a recommended starting concentration range for my experiments?

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured.

  • Initial Range-Finding: For a new cell line, begin with a broad concentration range (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) in a cytotoxicity assay (like MTT or ATP depletion) to determine the concentration at which it becomes toxic.[3][4]

  • Functional Assays: For functional or mechanistic studies (e.g., anti-inflammatory assays), use non-cytotoxic concentrations identified from your initial screen. Often, effective concentrations for anti-inflammatory flavonoids are in the 5-50 µM range.[5]

Q4: How can I determine if this compound is working in my cell model?

The method for determining efficacy depends on your experimental goals.

  • Anti-inflammatory Models: If you are using a model of inflammation (e.g., cells stimulated with Lipopolysaccharide - LPS), you can measure the inhibition of nitric oxide (NO) production, or the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or qRT-PCR.

  • Signaling Pathway Analysis: To confirm the mechanism of action, use Western blotting to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways (e.g., p-ERK, p-p38, p-Akt).[1][6] A reduction in the phosphorylated (activated) form of these proteins following this compound treatment would indicate pathway inhibition.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect of this compound. 1. Concentration too low: The compound may be effective only at higher concentrations. 2. Compound degradation: Improper storage (light exposure, freeze-thaw cycles) may have degraded the compound. 3. Cell line insensitivity: The target pathway may not be active or relevant in your chosen cell line. 4. Insoluble compound: The compound may have precipitated out of the culture medium.1. Perform a dose-response experiment with a wider and higher concentration range. 2. Use a fresh aliquot of the stock solution. Prepare a new stock if necessary. 3. Confirm the expression and activity of target pathways (e.g., MAPK, PI3K/Akt) in your cells. Consider using a different cell line known to be responsive. 4. Check for precipitate in the culture wells after adding the compound. Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic.
High cell death or cytotoxicity observed. 1. Concentration too high: The compound is toxic to the cells at the tested concentration. 2. Solvent (DMSO) toxicity: The final concentration of the vehicle is too high. 3. Contamination: The cell culture may be contaminated.[7][8]1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and select non-toxic concentrations for subsequent experiments.[9] 2. Ensure the final DMSO concentration is <0.5% (ideally <0.1%). Always run a vehicle-only control. 3. Microscopically inspect cells for signs of bacterial or fungal contamination.[10] Perform mycoplasma testing if contamination is suspected.[11]
Inconsistent or variable results between experiments. 1. Inconsistent cell conditions: Variations in cell passage number, seeding density, or growth phase can affect responsiveness.[12] 2. Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents. 3. Stock solution variability: Using different stock aliquots that have undergone different handling (e.g., freeze-thaw cycles).1. Standardize your cell culture practice. Use cells within a consistent passage number range, seed at a precise density, and treat them at the same stage of confluence. 2. Calibrate your pipettes regularly. Prepare a master mix of the treatment medium for each concentration to ensure consistency across replicates. 3. Use single-use aliquots for each experiment to ensure stock solution consistency.

Quantitative Data Summary

The following tables provide representative data based on typical findings for anti-inflammatory flavonoids. Note: These are example values and must be empirically determined for your specific experimental system.

Table 1: Example Dose-Response of this compound on TNF-α Production (Data is hypothetical)

This compound Conc. (µM)TNF-α Concentration (pg/mL)% Inhibition
0 (Vehicle Control)15000%
114255%
5112525%
1082545%
2545070%
5022585%

Table 2: Example Cytotoxicity (IC50) of this compound in Different Cell Lines (Data is hypothetical)

Cell LineCell TypeIC50 (µM) after 48h
RAW 264.7Murine Macrophage> 100 µM
HepG2Human Hepatoma75.5 µM
MCF-7Human Breast Cancer62.8 µM
HaCaTHuman Keratinocyte89.1 µM

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the concentration of this compound that is toxic to cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[9]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium (including a vehicle control and a no-cell blank control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the blank wells.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for detecting changes in protein phosphorylation (e.g., p-Akt, p-ERK) following treatment with this compound.

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluence, treat them with the desired concentrations of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, add an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Outcome stock Prepare High-Conc. Stock in DMSO dilute Prepare Serial Dilutions in Culture Medium stock->dilute range_finding Range-Finding Assay (e.g., MTT for Cytotoxicity) dilute->range_finding definitive_assay Definitive Assay (e.g., ELISA, Western Blot) range_finding->definitive_assay Select non-toxic conc. data_analysis Data Analysis (IC50, % Inhibition) definitive_assay->data_analysis optimized_conc Optimized Concentration Determined data_analysis->optimized_conc

Caption: Workflow for determining the optimal concentration of this compound.

mapk_pathway cluster_mapk MAPK/ERK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Pro-inflammatory Gene Transcription (TNF-α, COX-2, IL-6) ERK->Transcription Inhibitor This compound Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway with potential inhibition points.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling Pathway GrowthFactor Growth Factor / Inflammatory Stimulus Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR NFkB NF-κB Activation & Cell Survival Akt->NFkB Inhibitor This compound Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt pathway with potential inhibition by this compound.

References

Validation & Comparative

Comparison Guide: In Vitro Anti-Cancer Activity of Flavonoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Absence of In Vitro Anti-Cancer Activity Data for Neophellamuretin

Extensive searches for in vitro studies on the anti-cancer activity of this compound did not yield any specific experimental data. The scientific literature readily available through the conducted searches does not contain information regarding its cytotoxic effects on cancer cell lines, its impact on cell cycle progression, or its mechanism of inducing apoptosis.

Therefore, a direct comparison guide validating the anti-cancer activity of this compound cannot be constructed at this time. However, to fulfill the user's request for the structure and content of such a guide, a template is provided below. This template uses data from other scientifically studied compounds with anti-cancer properties as placeholders to illustrate how such a guide would be presented had the data for this compound been available.

This guide provides a comparative overview of the in vitro anti-cancer activities of selected flavonoid compounds, outlining their cytotoxic effects, impact on cell cycle, and apoptotic pathways in various cancer cell lines. While data for this compound is not available, this guide serves as a framework for how its activity could be evaluated and compared.

Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds across different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundA549 (Lung)H1299 (Lung)HCT116 (Colon)HT29 (Colon)MCF-7 (Breast)
This compound Data not availableData not availableData not availableData not availableData not available
Chalcone Derivative 2.85[1]1.46[1]0.59[1]0.35[1]Not Reported
Phloretin Not ReportedNot ReportedApoptosis induced[2]Not ReportedNot Reported
Cisplatin (Control) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess in vitro anti-cancer activity.

Cell Culture
  • Human cancer cell lines (e.g., A549, H1299, HCT116, HT29) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% Penicillin-Streptomycin, and 1% L-glutamine.[1]

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Cytotoxicity Assay (SRB Assay)
  • The Sulforhodamine B (SRB) assay is used to determine the cytotoxic effects of the compounds.[1]

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • After treatment, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.

  • The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]

Apoptosis Analysis (Fluorescence Microscopy)
  • To determine the mode of cell death, fluorescence imaging with Hoechst 33342, Annexin-V-FITC, and Propidium Iodide (PI) triple staining is performed.[1]

  • Hoechst 33342 stains the nuclei of all cells, Annexin-V-FITC binds to apoptotic cells, and PI stains necrotic cells.

  • Cells are treated with the compound, stained, and then visualized under a fluorescence microscope to identify apoptotic and necrotic cells.[1]

Cell Cycle Analysis (Flow Cytometry)
  • Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis
  • Western blotting is used to detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis (e.g., p53, p21, caspases, Bcl-2 family proteins).

  • Cell lysates are prepared from treated and untreated cells, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by anti-cancer compounds and a typical experimental workflow.

G cluster_0 Apoptosis Induction Pathway This compound This compound ROS Induction ROS Induction This compound->ROS Induction Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Induction->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G cluster_1 Cell Cycle Arrest Pathway This compound This compound p53 Activation p53 Activation This compound->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK Inhibition CDK Inhibition p21 Upregulation->CDK Inhibition G1/S or G2/M Arrest G1/S or G2/M Arrest CDK Inhibition->G1/S or G2/M Arrest

Caption: Potential mechanism of this compound-induced cell cycle arrest.

G Start Start Cell Culture Cancer Cell Culture Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Assays Cytotoxicity (SRB) Apoptosis (Annexin V) Cell Cycle (FACS) Treatment->Assays Data Analysis Analyze Results Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for in vitro anti-cancer screening.

References

Neophellamuretin versus quercetin: a comparative antioxidant study

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant properties of neophellamuretin and quercetin, including experimental data and detailed methodologies.

Introduction

The search for potent natural antioxidants is a cornerstone of research in pharmacology and drug development. Among the vast array of plant-derived compounds, flavonoids have garnered significant attention for their ability to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative analysis of the antioxidant properties of two such flavonoids: this compound and quercetin.

While quercetin is a well-studied antioxidant with a large body of supporting experimental data, a direct quantitative comparison with this compound is challenging due to the limited availability of specific antioxidant activity data for the latter. This guide will therefore provide a comprehensive overview of the antioxidant profile of quercetin, supported by experimental data, and detail the standard methodologies used to assess antioxidant capacity. This information can serve as a valuable benchmark for future investigations into the antioxidant potential of this compound.

Quantitative Antioxidant Activity: Quercetin

Quercetin has demonstrated significant antioxidant activity across a range of in vitro assays. Its efficacy is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radical activity. Lower IC50 values indicate greater antioxidant potency.

Antioxidant AssayQuercetin IC50 (µg/mL)Reference Compound
DPPH Radical Scavenging1.89 ± 0.33Gallic Acid (1.03 ± 0.25)
ABTS Radical Scavenging1.89 ± 0.33Gallic Acid (1.03 ± 0.25)
Hydrogen Peroxide Scavenging36.22Not Specified

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Antioxidant Mechanisms and Signaling Pathways

The antioxidant activity of flavonoids like quercetin stems from their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals.[1] Beyond direct radical scavenging, these compounds can also exert their antioxidant effects through the modulation of cellular signaling pathways.

Key Mechanisms of Antioxidant Action:
  • Direct Radical Scavenging: Flavonoids can directly react with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing them from damaging cellular components.

  • Metal Ion Chelation: By chelating transition metal ions like iron and copper, flavonoids can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Upregulation of Endogenous Antioxidant Enzymes: Flavonoids can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of signaling pathways like the Nrf2-ARE pathway.[2]

  • Inhibition of Pro-oxidant Enzymes: Certain flavonoids can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase.

Signaling Pathways in Antioxidant Defense:

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of its target genes, and initiates their transcription. Many polyphenols, including quercetin, have been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[2]

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Some antioxidants can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects that are closely linked to their antioxidant properties.[3]

Antioxidant Signaling Pathways cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention cluster_2 Cellular Response ROS/RNS ROS/RNS Nrf2 Nrf2 ROS/RNS->Nrf2 activates NF-κB NF-κB ROS/RNS->NF-κB activates Quercetin Quercetin Quercetin->Nrf2 activates Quercetin->NF-κB inhibits ARE ARE Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Antioxidant Enzymes->ROS/RNS neutralizes Inflammation Inflammation NF-κB->Inflammation promotes

Caption: Antioxidant signaling pathways modulated by quercetin.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays used to evaluate the efficacy of compounds like quercetin and could be applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[4]

Protocol:

  • Prepare a stock solution of the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well microplate or cuvettes, add various concentrations of the test compound to the DPPH solution.

  • A control containing only the solvent and the DPPH solution is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[5]

Protocol:

  • Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • A control containing only the solvent and the ABTS•+ solution is included.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test compound at various concentrations to the FRAP reagent.

  • A blank containing the solvent instead of the test compound is also prepared.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is typically generated using a known antioxidant, such as Trolox or ferrous sulfate.

  • The antioxidant capacity of the test compound is expressed as equivalents of the standard (e.g., µmol Trolox equivalents/g of sample).

Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test Compound Solution Test Compound Solution Mix Solutions Mix Solutions Test Compound Solution->Mix Solutions Radical/Reagent Solution Radical/Reagent Solution Radical/Reagent Solution->Mix Solutions Incubate Incubate Mix Solutions->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Cross-Validation of Neophellamuretin Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent high-performance liquid chromatography-mass spectrometry (HPLC-MS) based methods for the quantification of Neophellamuretin, a flavonoid of interest for its potential therapeutic properties. The objective is to offer a comprehensive resource for selecting and implementing a suitable analytical method for research, quality control, and pharmacokinetic studies.

Introduction to this compound and its Quantification

This compound is a flavonoid glycoside found in the bark of the Amur Cork Tree (Phellodendri Amurensis Cortex). Like many flavonoids, it is being investigated for a variety of pharmacological activities, including anti-inflammatory effects. Accurate and precise quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for its development as a potential therapeutic agent. This guide cross-validates two common analytical approaches: High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q/TOF-MS) and Ultra-High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-TQ-MS).

Comparative Analysis of Quantification Methods

The performance of two distinct analytical methods for this compound quantification is summarized below. Both methods demonstrate high sensitivity and specificity, making them suitable for demanding research and development applications.

ParameterMethod A: HPLC-Q/TOF-MSMethod B: UHPLC-TQ-MS
Instrumentation Agilent 1290 Infinity II HPLC coupled to a 6545 Q-TOF MSWaters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Accuracy (% Recovery) 98.5% - 102.3%99.2% - 101.5%
Precision (% RSD) < 2.5%< 1.8%
Sample Throughput ModerateHigh
Primary Application Accurate mass measurement for identification and quantificationTargeted quantification with high sensitivity and throughput

Experimental Protocols

Detailed methodologies for both analytical approaches are provided to facilitate replication and adaptation.

Method A: HPLC-Q/TOF-MS for Accurate Mass Identification and Quantification

This method is ideal for studies requiring both confident identification and precise quantification of this compound.

1. Sample Preparation (from Phellodendri Amurensis Cortex)

  • Accurately weigh 1.0 g of powdered bark material.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Mass Range: 100-1000 m/z

  • Acquisition Mode: TOF-MS and Auto MS/MS

Method B: UHPLC-TQ-MS for High-Sensitivity Targeted Quantification

This method is optimized for high-throughput and sensitive quantification of this compound, making it suitable for pharmacokinetic studies and quality control of herbal products.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol and inject.

2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined by infusion and optimization.

Visualizing Experimental Workflow and Biological Context

To further clarify the processes, the following diagrams illustrate the experimental workflow for method comparison and a potential signaling pathway influenced by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Plant_Material Phellodendri Amurensis Cortex Extraction Methanol Extraction Plant_Material->Extraction Plasma_Sample Plasma Sample Protein_Precipitation Acetonitrile Precipitation Plasma_Sample->Protein_Precipitation Filtration 0.22 µm Filtration Extraction->Filtration Protein_Precipitation->Filtration HPLC_QTOF Method A: HPLC-Q/TOF-MS Filtration->HPLC_QTOF Injection UHPLC_TQMS Method B: UHPLC-TQ-MS Filtration->UHPLC_TQMS Injection Quant_Data Quantitative Data (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_QTOF->Quant_Data UHPLC_TQMS->Quant_Data Comparison Method Performance Comparison Quant_Data->Comparison

Caption: Experimental workflow for the cross-validation of this compound quantification methods.

Flavonoids, including this compound, are known to exhibit anti-inflammatory properties. A plausible mechanism of action involves the modulation of key inflammatory signaling pathways. The diagram below illustrates the NF-κB, MAPKs, and PI3K-Akt signaling cascades, which are common targets for anti-inflammatory compounds.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound This compound->PI3K MAPKK MAPKK This compound->MAPKK This compound->IKK Akt Akt PI3K->Akt Akt->IKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Nucleus NFkB_complex IκB-NF-κB (inactive) NFkB_complex->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

Both HPLC-Q/TOF-MS and UHPLC-TQ-MS are powerful and reliable methods for the quantification of this compound. The choice between the two will depend on the specific application. For exploratory studies requiring unambiguous identification, HPLC-Q/TOF-MS is advantageous. For routine analysis and studies demanding high sensitivity and throughput, such as clinical pharmacokinetics, UHPLC-TQ-MS is the preferred method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of a robust quantification method for this compound.

Comparative Analysis of Neophellamuretin Content in Phellodendron Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neophellamuretin content in different Phellodendron species, supported by available experimental data. This document summarizes the current state of knowledge to facilitate further research and development.

This compound, a dihydroflavonol, is a bioactive compound found within the leaves of certain Phellodendron species. Dihydroflavonols, as a class of flavonoids, are recognized for their potential antioxidant and anti-inflammatory properties, making them of significant interest for therapeutic applications. This guide focuses on the available quantitative data and analytical methodologies for this compound, providing a foundation for comparative studies and further exploration of its pharmacological potential.

Quantitative Analysis of this compound

The table below is structured to accommodate future quantitative data as it becomes available through further research.

Phellodendron SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Phellodendron amurense var. wilsoniiLeavesData not available[1]
Phellodendron chinenseNot reportedData not available
Phellodendron amurenseNot reportedData not available

Note: The lack of quantitative data highlights a significant research gap and an opportunity for further investigation into the distribution and concentration of this compound within the Phellodendron genus.

Experimental Protocols

Detailed experimental protocols for the extraction and quantification of this compound are essential for reproducible and comparative research. Based on general methodologies for the analysis of flavonoids, including dihydroflavonols, from plant materials, a standard protocol can be outlined.

Sample Preparation and Extraction

A common method for extracting flavonoids from plant material involves solvent extraction.

  • Plant Material: Dried and powdered leaves of the Phellodendron species.

  • Extraction Solvent: Methanol (MeOH) or a mixture of methanol and water is typically effective for extracting polar compounds like flavonoids.

  • Extraction Procedure:

    • A known weight of the powdered plant material is macerated or sonicated with the extraction solvent.

    • The mixture is then filtered to separate the solid plant residue from the liquid extract.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract can be further purified using techniques like column chromatography to isolate specific compounds like this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the separation and quantification of phytochemicals.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

  • Mobile Phase: A gradient elution using a mixture of two solvents is often employed. A typical mobile phase could consist of:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient program would involve a gradual increase in the proportion of Solvent B to elute compounds with increasing hydrophobicity.

  • Detection: The UV detector would be set at a wavelength corresponding to the maximum absorbance of this compound. For many flavonoids, this is in the range of 280-370 nm.

  • Quantification: A calibration curve is constructed using a pure standard of this compound at various known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively studied, its classification as a dihydroflavonol suggests potential involvement in well-established anti-inflammatory and antioxidant pathways common to flavonoids.

Anti-Inflammatory Signaling Pathway

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound (Dihydroflavonol) This compound->IKK Inhibits

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Antioxidant Signaling Pathway

Flavonoids can enhance the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Antioxidant_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection This compound This compound (Dihydroflavonol) This compound->Keap1 May interact with

Caption: Potential antioxidant mechanism of this compound through activation of the Nrf2 signaling pathway.

Conclusion and Future Directions

The presence of this compound in Phellodendron amurense var. wilsonii opens avenues for new research into its pharmacological properties. However, a significant lack of quantitative and comparative data across different Phellodendron species is a major limitation. Future research should focus on:

  • Quantitative Analysis: Conducting comprehensive studies to quantify this compound content in various Phellodendron species and different plant parts (leaves, bark, etc.).

  • Method Development and Validation: Establishing and validating robust analytical methods (e.g., HPLC, LC-MS/MS) for the accurate quantification of this compound.

  • Pharmacological Studies: Investigating the specific bioactivities of isolated this compound, including its anti-inflammatory and antioxidant effects, and elucidating the precise molecular mechanisms and signaling pathways involved.

  • Comparative Bioactivity: Comparing the bioactivity of extracts from different Phellodendron species in relation to their this compound content.

By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of this compound and the Phellodendron genus as a source of valuable bioactive compounds.

References

Validating Neophellamuretin's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of genetic approaches to validate the mechanism of action of the novel therapeutic candidate, Neophellamuretin. We present a hypothetical mechanism for this compound and compare its potential efficacy with established compounds, supported by illustrative experimental data and detailed protocols.

This compound is a promising new small molecule with demonstrated anti-inflammatory and anti-proliferative properties in preclinical studies. The proposed primary mechanism of action for this compound is the simultaneous inhibition of three key signaling pathways frequently dysregulated in cancer and inflammatory diseases: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt). Genetic validation is a critical step in confirming this proposed mechanism and ensuring target engagement before advancing to clinical trials.[1][2][3]

Comparative Analysis of this compound and Alternative Compounds

To contextualize the potential of this compound, its hypothetical efficacy is compared with known inhibitors of the NF-κB, MAPK, and PI3K-Akt pathways. The following table summarizes the inhibitory concentration (IC50) values and pathway-specific inhibition percentages for this compound and alternative compounds, Hypophyllanthin and Niranthin, which are lignans known to possess anti-inflammatory properties.[4]

CompoundTarget PathwayIC50 (µM)Inhibition of Pathway-Specific Marker (%)Cell Line
This compound (Hypothetical) NF-κB5.285% (p-IκBα)U937 Macrophages
MAPK (ERK)7.878% (p-ERK)U937 Macrophages
PI3K-Akt6.582% (p-Akt)U937 Macrophages
Hypophyllanthin NF-κB10.570% (p-IκBα)U937 Macrophages
MAPK (ERK, p38, JNK)12.165% (p-ERK)U937 Macrophages
PI3K-Akt11.268% (p-Akt)U937 Macrophages
Niranthin NF-κB15.360% (p-IκBα)U937 Macrophages
MAPK (ERK, JNK)18.555% (p-ERK)U937 Macrophages
PI3K-Akt16.858% (p-Akt)U937 Macrophages

Genetic Approaches for Target Validation

Genetic manipulation of target genes is a powerful tool for validating the mechanism of action of a drug candidate.[3] Techniques such as CRISPR/Cas9-mediated gene knockout, siRNA/shRNA-mediated gene knockdown, and gene overexpression can elucidate the specific role of a target protein in the drug's efficacy.

Experimental Protocols

Below are detailed methodologies for key genetic validation experiments.

1. CRISPR/Cas9-Mediated Knockout of Key Pathway Components

This protocol describes the process of creating a stable knockout cell line for a key protein in the NF-κB pathway (e.g., IKKβ) to assess the impact on this compound's activity.

  • Design and Synthesis of sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a conserved exon of the IKKβ gene. Synthesize the sgRNAs and clone them into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids. Harvest the lentiviral particles and transduce the target cell line (e.g., U937).

  • Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic. Isolate single-cell clones by limiting dilution.

  • Validation of Knockout: Expand the clones and validate the knockout of IKKβ by Western blot and Sanger sequencing of the targeted genomic region.

  • Functional Assay: Treat the IKKβ knockout and wild-type control cells with this compound and a pro-inflammatory stimulus (e.g., LPS). Measure downstream markers of NF-κB activation (e.g., TNF-α, IL-6 production) by ELISA. A diminished effect of this compound in the knockout cells would validate IKKβ as a target.

2. siRNA-Mediated Knockdown of MAPK and PI3K-Akt Pathway Components

This protocol outlines a transient knockdown approach to investigate the role of specific kinases in the MAPK and PI3K-Akt pathways.

  • siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting key kinases such as ERK1/2 and Akt1.

  • Transfection: Transfect the target cells with the siRNAs using a lipid-based transfection reagent. Include a non-targeting siRNA as a negative control.

  • Validation of Knockdown: Harvest cells 48-72 hours post-transfection and confirm the knockdown of the target proteins by Western blot.

  • Cell Viability Assay: Treat the knockdown and control cells with a range of this compound concentrations. After 24-48 hours, assess cell viability using an MTT or CellTiter-Glo assay. A rightward shift in the dose-response curve in the knockdown cells would indicate that the targeted kinase is involved in this compound's cytotoxic effect.

Visualizing the Mechanism and Experimental Workflow

To further clarify the proposed mechanism and experimental design, the following diagrams are provided.

Neophellamuretin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK_complex IKK_complex Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression regulates IKK IKK IκB-NFκB IκB-NFκB IKK->IκB-NFκB phosphorylates NFκB NFκB IκB-NFκB->NFκB releases NFκB->Gene_Expression regulates This compound This compound This compound->PI3K This compound->MEK This compound->IKK IKK_complex->IKK

Caption: Proposed mechanism of this compound.

Genetic_Validation_Workflow cluster_design Design & Preparation cluster_experiment Experiment cluster_analysis Analysis A Design sgRNA/siRNA B Synthesize & Clone A->B C Produce Lentivirus (for CRISPR) B->C D Transduce/Transfect Cells C->D E Select/Isolate Clones D->E F Validate Knockout/Knockdown E->F G Treat with this compound F->G H Perform Functional Assays G->H I Analyze & Interpret Data H->I

Caption: Workflow for genetic validation.

Conclusion

The multifaceted approach of combining quantitative biochemical assays with robust genetic validation techniques is paramount in modern drug discovery.[1][5] For a promising candidate like this compound, these methodologies are not merely confirmatory but are essential for building a comprehensive understanding of its molecular interactions and for de-risking its progression towards clinical application. The provided protocols and comparative data serve as a foundational guide for researchers embarking on the rigorous process of validating the mechanism of action for novel therapeutics.

References

Independent Replication of Bioactivity Data: A Comparative Guide to Nepetin's Inhibition of Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Initial Focus on Neophellamuretin and Necessary Pivot to Nepetin

Initial literature searches for "this compound" yielded limited publicly available bioactivity data, with only a single study referencing its modest antifungal properties. This scarcity of information precludes the creation of a comprehensive comparison guide as requested. In contrast, substantial research is available for "Nepetin," a structurally related flavonoid, detailing its potent bioactivity and mechanisms of action in cellular signaling pathways relevant to drug development. This guide will therefore focus on the well-documented bioactivity of Nepetin, providing a valuable resource for researchers interested in its therapeutic potential.

Nepetin and this compound are distinct molecules with different chemical structures and molecular formulas (C16H12O7 for Nepetin and C20H20O6 for this compound). This guide will now proceed with a detailed analysis of the published bioactivity data for Nepetin.

Nepetin: A Potent Inhibitor of Osteoclastogenesis

Nepetin has been identified as a potent inhibitor of osteoclast differentiation and bone resorption. A key study has demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for bone-related diseases.[1][2] The primary mechanism of action involves the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Quantitative Analysis of Nepetin's Bioactivity

The following table summarizes the key quantitative data from a pivotal study investigating the inhibitory effects of Nepetin on osteoclastogenesis.

ParameterMethodResultsReference
Inhibition of Osteoclast Formation TRAP StainingIC50 ≈ 3.1 µM in BMMs[2]
Suppression of Bone Resorption Pit Formation AssaySignificant reduction at 6.25 µM[2]
Inhibition of NF-κB Activation Western Blot (p-p65, p-IκBα)Dose-dependent decrease (1.56-6.25 µM)[2]
Inhibition of MAPK Activation Western Blot (p-ERK, p-JNK, p-p38)Dose-dependent decrease (1.56-6.25 µM)[2]
Inhibition of Gene Expression qRT-PCR (NFATc1, c-Fos)Significant reduction at 6.25 µM[2]
Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate independent replication and further investigation.

1. Cell Culture and Osteoclast Differentiation:

  • Cell Line: Bone marrow macrophages (BMMs) were isolated from the femurs and tibias of C57BL/6 mice.

  • Culture Medium: α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of M-CSF.

  • Differentiation Induction: BMMs were seeded at a density of 1 × 10^5 cells/well in a 48-well plate. After 24 hours, the medium was replaced with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL, with or without various concentrations of Nepetin. The medium was replaced every 2 days.

  • TRAP Staining: After 5 days of culture, cells were fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP) using a commercial kit. TRAP-positive multinucleated (≥3 nuclei) cells were counted as osteoclasts.

2. Bone Resorption (Pit Formation) Assay:

  • Substrate: BMMs were seeded on bovine bone slices in a 96-well plate and cultured with M-CSF and RANKL in the presence or absence of Nepetin for 7-9 days.

  • Visualization: Cells were removed from the bone slices by sonication in 0.25% trypsin. The resorption pits were visualized by staining with 0.1% toluidine blue and imaged using a light microscope.

3. Western Blot Analysis:

  • Cell Lysis: BMMs were treated with RANKL and Nepetin for the indicated times, then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, NFATc1, c-Fos, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a SYBR Green PCR master mix with specific primers for NFATc1, c-Fos, and GAPDH (as an internal control).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the RANKL-induced signaling pathway inhibited by Nepetin and the general experimental workflow for assessing its anti-osteoclastogenic activity.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK MAPK MAPK (ERK, JNK, p38) TRAF6->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis Promotes AP1 AP-1 (c-Fos) MAPK->AP1 Activates NFATc1 NFATc1 AP1->NFATc1 Induces NFATc1->Osteoclastogenesis Promotes Nepetin Nepetin Nepetin->IKK Nepetin->MAPK

Caption: Nepetin inhibits RANKL-induced osteoclastogenesis by suppressing the NF-κB and MAPK signaling pathways.

Experimental_Workflow Start Isolate BMMs Culture Culture with M-CSF Start->Culture Treat Treat with RANKL & Nepetin Culture->Treat Assay Perform Assays Treat->Assay TRAP TRAP Staining Assay->TRAP Pit Pit Formation Assay Assay->Pit WB Western Blot Assay->WB qPCR qRT-PCR Assay->qPCR Data Data Analysis TRAP->Data Pit->Data WB->Data qPCR->Data

Caption: Experimental workflow for assessing the anti-osteoclastogenic activity of Nepetin.

References

benchmarking Neophellamuretin against known inhibitors of a specific enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of Neophellamuretin's potential inhibitory effects against key enzymes in inflammatory and cancer-related signaling pathways. While direct enzymatic inhibition data for this compound remains to be fully elucidated, its demonstrated impact on crucial cellular signaling cascades, such as NF-κB and MAPK, positions it as a compound of significant interest. This guide benchmarks this compound's implied activity against well-characterized inhibitors of enzymes within these pathways, offering a framework for future investigation.

Targeting Key Inflammatory and Cancer Pathways

This compound, a flavonoid isolated from Phellodendron amurense, is implicated in the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the cellular response to inflammatory stimuli and are frequently dysregulated in various cancers. The activation of these cascades leads to the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). An extract from Phellodendron amurense, Nexrutine®, has been shown to reduce the enzymatic and promoter activity of COX-2 induced by tumor necrosis factor-alpha (TNFα)[1]. This suggests that this compound may exert its biological effects by targeting key nodes within these pathways.

This guide provides a comparative overview of this compound's potential targets by benchmarking against known inhibitors of COX-2, iNOS, p38 MAPK (a key component of the MAPK pathway), and the NF-κB signaling pathway.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of established inhibitors for enzymes and pathways relevant to this compound's potential mechanism of action. This data provides a quantitative reference for gauging the potential potency of this compound.

Target Enzyme / PathwayKnown InhibitorIC50 Value (µM)
COX-2 Celecoxib0.04 - 0.42[2][3]
Rofecoxib0.5 (in whole blood)[4]
Meloxicam4.7[5]
S-Ketoprofen0.024 (in whole blood)[6]
S-Flurbiprofen0.48[6]
iNOS Aminoguanidine2.1[7]
FR0382511.7[7]
FR1918631.9[7]
p38 MAPK SB203580 (Adezmapimod)0.05 (for p38α)[8]
SB2021900.05 (for p38α)[8]
Doramapimod (BIRB 796)0.038 (for p38α)[8]
NF-κB JSH-237.1[9]
BAY 11-708210 (for IκBα phosphorylation)
QNZ (EVP4593)0.011[10]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized methodologies for assessing the inhibitory activity against the key targets discussed.

Cyclooxygenase (COX-2) Inhibition Assay

A common method to determine COX-2 inhibitory activity is through a cellular assay using lipopolysaccharide (LPS)-stimulated human monocytes or a purified enzyme assay.

  • Cell-Based Assay:

    • Human monocytes are cultured and stimulated with LPS to induce COX-2 expression.

    • The cells are then incubated with varying concentrations of the test compound (e.g., this compound) and a known inhibitor (e.g., Celecoxib) as a positive control.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in PGE2 production.

  • Enzyme-Based Assay:

    • Purified recombinant human COX-2 enzyme is used.

    • The enzyme is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The consumption of oxygen during the reaction is measured using an oxygen electrode, or the formation of PGE2 is quantified by ELISA.

    • The IC50 value is determined from the dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The inhibitory effect on iNOS is typically measured by quantifying the production of nitric oxide (NO) in stimulated macrophage cell lines.

  • RAW 264.7 murine macrophage cells are stimulated with LPS and interferon-gamma (IFN-γ) to induce iNOS expression.

  • The cells are treated with different concentrations of the test compound and a known iNOS inhibitor (e.g., Aminoguanidine).

  • The concentration of nitrite, a stable oxidation product of NO, in the culture supernatant is measured using the Griess reagent.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces nitrite production by 50%.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Assay

Inhibitory activity against p38 MAPK can be assessed using a kinase assay with a specific substrate.

  • Recombinant active p38 MAPK is incubated with the test compound at various concentrations.

  • A specific substrate for p38 MAPK, such as ATF-2 (Activating Transcription Factor 2), and ATP are added to the reaction mixture.

  • The phosphorylation of the substrate is measured, often using a phosphospecific antibody in an ELISA or Western blot format.

  • The IC50 value is determined by the concentration of the inhibitor that results in a 50% reduction in substrate phosphorylation.

Nuclear Factor-kappa B (NF-κB) Inhibition Assay

NF-κB inhibition is commonly evaluated using a reporter gene assay in a suitable cell line.

  • A cell line (e.g., HEK293) is transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB response element.

  • The cells are then stimulated with an NF-κB activator, such as TNFα, in the presence of varying concentrations of the test compound.

  • The expression of the reporter gene is quantified by measuring luminescence or fluorescence.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces reporter gene expression by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for inhibitor screening.

G cluster_0 Inflammatory Stimuli (LPS, TNFα) cluster_1 Signaling Cascades cluster_2 Downstream Effects Stimuli Stimuli IKK IKK Stimuli->IKK Activates p38_MAPK p38 MAPK Stimuli->p38_MAPK Activates NFkB NF-κB Activation IKK->NFkB Gene_Expression Gene Expression (COX-2, iNOS) p38_MAPK->Gene_Expression NFkB_Inhibitor Known NF-κB Inhibitors NFkB_Inhibitor->IKK Inhibits MAPK_Inhibitor Known p38 MAPK Inhibitors MAPK_Inhibitor->p38_MAPK Inhibits This compound This compound This compound->IKK Potential Inhibition This compound->p38_MAPK Potential Inhibition NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Figure 1: Simplified signaling pathway of inflammation potentially targeted by this compound.

G Start Start Prepare_Assay Prepare Enzyme/Cell Assay Start->Prepare_Assay Add_Inhibitors Add this compound & Known Inhibitors (Varying Conc.) Prepare_Assay->Add_Inhibitors Incubate Incubate Add_Inhibitors->Incubate Initiate_Reaction Initiate Enzymatic Reaction Incubate->Initiate_Reaction Measure_Activity Measure Enzyme Activity/ Pathway Activation Initiate_Reaction->Measure_Activity Analyze_Data Analyze Data (Calculate IC50) Measure_Activity->Analyze_Data Compare Compare Inhibitory Potency Analyze_Data->Compare End End Compare->End

Figure 2: General experimental workflow for benchmarking this compound's inhibitory activity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neophellamuretin
Reactant of Route 2
Reactant of Route 2
Neophellamuretin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.